Estradiol Hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858948 | |
| Record name | beta-Estradiol semihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35380-71-3 | |
| Record name | Estradiol hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol semihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Solid State Chemistry and Structural Characterization of Estradiol Hemihydrate
Polymorphism and Solvatomorphism of Estradiol (B170435)
The ability of a compound to exist in multiple crystalline forms is known as polymorphism, while the formation of crystalline solids containing solvent molecules is termed solvatomorphism. Estradiol exhibits both of these phenomena, leading to a variety of solid-state forms with distinct properties.
Comparative Analysis of Estradiol Hemihydrate as the Most Stable Form
Among the various crystalline forms of estradiol, this compound (E2-HH) is recognized as the most stable. google.comgoogle.com This stability is a key reason for its common use in pharmaceutical formulations. rsc.org The hemihydrate form demonstrates a strong tendency to crystallize, not only from aqueous solutions but also from various anhydrous organic solvents like ethyl acetate (B1210297), chloroform, and absolute ethanol (B145695). rsc.orgnih.gov This indicates that water molecules are selectively incorporated into the crystal lattice, a crucial factor for its crystallographic stability. nih.gov
The stability of this compound has been confirmed through various analytical techniques. google.com Its structure is orthorhombic, and its crystallographic parameters have been well-documented. google.com The remarkable stability of the hemihydrate form means that other forms are often metastable and may convert to the hemihydrate over time, especially in the presence of moisture. rsc.org
Exploration of Anhydrous Forms and Their Interconversion Dynamics
At least two anhydrous crystalline forms of estradiol have been reported in the literature. google.comgoogle.com These forms, often designated as Form I and Form II, can be prepared by methods such as heating the hemihydrate form to remove the water of crystallization. google.com For instance, heating this compound at 170°C for several hours can produce an anhydrous form. google.com Another method involves the sublimation of microcrystalline Form I under vacuum. rsc.org
The interconversion between the anhydrous forms and the hemihydrate is a complex process influenced by factors like particle size and environmental conditions. researchgate.net For example, one anhydrous form, referred to as EC, can be prepared by melting the hemihydrate (EA) and subsequently cooling it. researchgate.net Another anhydrous form, ED, is considered unstable and tends to convert spontaneously to the EC form or exist as a mixture with it. researchgate.netnih.gov The dehydration of the very stable hemihydrate structure is a complex process. researchgate.net
Characterization of Organic Solvates (e.g., Methanol (B129727), Ethanol, Acetonitrile)
Estradiol is known to form solvates with various organic solvents, including methanol, ethanol, and acetonitrile (B52724). google.comgoogle.com These solvates are crystalline forms that incorporate solvent molecules into their lattice structure.
Methanol Solvate: Estradiol can form a methanol hemisolvate (BES·0.5MeOH). rsc.org Single crystals of this form have been obtained by dissolving this compound in methanol and allowing for slow evaporation. rsc.org Thermal analysis of the methanol hemisolvate suggests a two-stage loss of methanol from the crystal structure. rsc.org
Ethanol Solvate: An ethanol solvate of ethinyl estradiol has been characterized, and its crystal structure has been determined. acs.orgresearchgate.net While this is a derivative of estradiol, it demonstrates the propensity of the estradiol framework to form solvates with ethanol. For estradiol itself, recrystallization from absolute ethanol can still yield the hemihydrate form due to its high stability. google.com
Acetonitrile Solvate: An acetonitrile solvate of 17-β-estradiol (BES·ACN) has been identified. rsc.org Single crystals were produced by dissolving anhydrous estradiol Form I in anhydrous acetonitrile followed by slow evaporation. rsc.orgresearchgate.net The acetonitrile molecule is hydrogen-bonded to the estradiol molecule within the crystal structure. researchgate.net
An experimental polymorph screen has successfully produced several solid forms of estradiol, including novel acetonitrile and highly labile ethylene (B1197577) dichloride solvates, alongside previously reported methanol and propanol (B110389) solvates. rsc.org These forms have been characterized using various techniques, though they are often metastable relative to the hemihydrate. rsc.org
Crystallographic Studies and Molecular Architecture
The precise three-dimensional arrangement of atoms and molecules in the crystalline forms of estradiol is determined through crystallographic studies, which are essential for understanding their structure-property relationships.
Single-Crystal X-ray Diffraction (SCXRD) of this compound and Related Crystal Forms
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for elucidating the detailed crystal structure of materials. For this compound, SCXRD studies have provided accurate data on its orthorhombic crystal system and unit cell dimensions. google.comnih.gov High-quality single crystals of this compound for diffraction studies have been obtained by slow evaporation from various solvents, including ethanol. rsc.org The structure has been refined to a high degree of accuracy, confirming the arrangement of the estradiol and water molecules in the crystal lattice. rsc.org
SCXRD has also been instrumental in characterizing other crystalline forms of estradiol. For instance, the crystal structure of the anhydrous Form I, obtained through sublimation, was solved from single crystal data. researchgate.net Similarly, the structures of the methanol hemisolvate and the acetonitrile solvate have been determined using SCXRD, revealing the specific hydrogen bonding interactions between the estradiol and solvent molecules. rsc.orgresearchgate.net This technique has been crucial in identifying and differentiating the various polymorphs and solvates of estradiol. rsc.org
Crystal Structure Prediction (CSP) Methodologies and Computational Refinement
In addition to experimental techniques, computational methods play a significant role in understanding the solid-state landscape of estradiol. Crystal Structure Prediction (CSP) methodologies are used to generate and rank the thermodynamic plausibility of different crystal packing arrangements for a given molecule.
For 17-β-estradiol, a CSP search successfully predicted the Z′ = 2 orthorhombic structure of the anhydrous Form I as one of the thermodynamically plausible structures. rsc.orgresearchgate.net These computational searches typically cover common chiral space groups and use sophisticated energy models to calculate the lattice energies of the predicted structures. rsc.org The stability of anhydrous forms can be computationally compared to that of the hemihydrate and other solvates by calculating and comparing their total lattice energies. rsc.org
Computational refinement, often using Density Functional Theory (DFT), is also employed to refine crystal structures obtained from experimental data, particularly from powder X-ray diffraction (PXRD). mdpi.com This approach has been used to study the crystal structures of 17β-estradiol, including the computational determination of the this compound structure. mdpi.com These computational methods provide valuable insights into the stability and interconversion of different crystalline forms, complementing experimental findings.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within the Crystal Lattice
The stability and structure of the this compound crystal lattice are intricately defined by a network of hydrogen bonds. In this crystalline form, water molecules are essential, acting as a bridge to satisfy the hydrogen bonding capabilities of the estradiol molecules, which might otherwise be unfulfilled. rsc.orgnih.gov
Computational analysis, such as that employing the E(MPIE) method, has been used to quantify the stabilizing energy of these hydrogen bond patterns. iucr.org Such studies reveal that different hydrogen bonding networks within the crystal can have varying stabilization energies. iucr.org For instance, two different hydrogen bond patterns in this compound were calculated to have stabilization energies of 55 kcal/mol and 68 kcal/mol, respectively, indicating that one network is significantly more stabilizing than the other. iucr.org This energetic difference is crucial for understanding the preference for the observed crystal structure.
The presence of water is so critical to the crystallographic stability that estradiol has a strong tendency to crystallize as the hemihydrate, even from supposedly anhydrous solvents. rsc.orgnih.gov This underscores the favorable energetic contribution of the hydrogen bonds facilitated by water molecules. The network involves interactions where the hydroxyl groups of estradiol act as both donors and acceptors, with the water molecule participating in this chain. rsc.orgcam.ac.uk Specifically, one hydroxyl group on an estradiol molecule can be linked to a hydroxyl group on another estradiol molecule via the intermediary water molecule. rsc.org This intricate network of hydrogen bonds is a defining characteristic of the this compound solid-state structure.
Thermodynamic and Kinetic Stability of Solid Forms
Phase Transformation Mechanisms and Rates (e.g., Dehydration Process)
The dehydration of this compound is a complex, multi-stage process that leads to the formation of an anhydrous form of estradiol. smolecule.com Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) have been instrumental in elucidating this transformation. rsc.org
Early studies using DTA revealed that this compound exhibits endothermic peaks at approximately 112 °C and 174 °C before its melting endotherm at around 179 °C. rsc.orgresearchgate.net Subsequent analysis confirmed that these pre-melting endotherms correspond to the loss of water. rsc.orgresearchgate.net This suggests a two-stage dehydration process. rsc.orgresearchgate.net Thermomicroscopic examination has also indicated some structural rearrangement of the hemihydrate before it melts. rsc.org
The dehydration process can be summarized as follows:
First Stage: Occurs at a lower temperature, around 112 °C, involving a partial loss of water. rsc.org
Second Stage: Takes place at a higher temperature, approximately 174 °C, resulting in the complete loss of water and the transformation to an anhydrous form before the final melting. rsc.orgsmolecule.com
Thermogravimetric analysis (TGA) of a crystalline powder of this compound shows a two-stage water loss, with the first stage occurring between 80-94 °C and the second between 171-176 °C. rsc.org The total weight loss is consistent with the stoichiometric amount of water in the hemihydrate (3.2%). ijpsonline.com However, when a single crystal is analyzed, the water loss occurs in a single step at a higher temperature, highlighting the influence of the physical form on the dehydration kinetics. rsc.org
The anhydrous form produced upon dehydration is often designated as Form I. rsc.org This transformation is a key aspect of the solid-state behavior of this compound. The mechanism of dehydration and the subsequent formation of anhydrous forms are crucial for understanding the stability and processing of this pharmaceutical compound.
Factors Influencing Solid-State Stability (e.g., Temperature, Humidity, Particle Size)
The solid-state stability of this compound is influenced by several external factors, with temperature, humidity, and particle size being the most prominent.
Temperature: Temperature is a critical factor driving the dehydration of this compound. As discussed, the dehydration occurs in stages at elevated temperatures. rsc.orgsmolecule.com Stability studies of other estradiol polymorphs have shown that at higher temperatures, they tend to convert to the more thermodynamically stable hemihydrate form, and the rate of this conversion increases with temperature. ijpsonline.com For instance, a new polymorph, Form G, was found to be stable at 5°C but initiated conversion to the hemihydrate form after 6 months at 25°C, with the process accelerating at 45°C and 70°C. ijpsonline.com
Humidity: The presence of water vapor is a crucial factor for the stability of the hemihydrate form. Estradiol has a strong tendency to crystallize as the hemihydrate because water molecules effectively stabilize the crystal lattice through hydrogen bonding. nih.govresearchgate.net This makes the hemihydrate the most stable form in the presence of moisture. researchgate.net Conversely, in the presence of a dehydrating agent like P₂O₅, while the bulk of the material may remain as the hemihydrate for an extended period, the dehydration process can be initiated at lower temperatures. rsc.org The hygroscopic nature of amorphous estradiol also highlights the role of humidity, as moisture sorption can induce crystallization. acs.orgnih.gov
Particle Size: The particle size of this compound significantly affects its dehydration kinetics. rsc.orgrsc.org Grinding the hemihydrate powder, which reduces particle size, leads to a change in its thermal behavior. While the IR spectrum may not change, the DTA curve of a ground sample shows only a single, enlarged pre-melting endotherm around 120 °C, as opposed to the two distinct peaks in unground samples. rsc.orgresearchgate.net This suggests that mechanical stress from grinding can induce partial dehydration, allowing the anhydrous form to be obtained at a temperature approximately 60 °C lower than for an unground sample. rsc.orgresearchgate.net This phenomenon underscores the complex interplay between mechanical properties and thermal stability.
The following table summarizes the key factors influencing the solid-state stability of this compound:
| Factor | Effect on this compound Stability | Research Findings |
| Temperature | Higher temperatures induce dehydration, leading to the formation of anhydrous forms. The rate of transformation from other polymorphs to the hemihydrate increases with temperature. | Dehydration occurs in two stages at ~112°C and ~174°C. rsc.org Other forms convert to the more stable hemihydrate at elevated temperatures. ijpsonline.com |
| Humidity | The presence of water is essential for the stability of the hemihydrate form due to the stabilizing effect of hydrogen bonding. | Estradiol preferentially crystallizes as the hemihydrate in the presence of water. nih.govresearchgate.net |
| Particle Size | Smaller particle sizes, such as those obtained by grinding, can lower the temperature required for dehydration. | Grinding leads to a single, lower-temperature dehydration event around 120°C. rsc.orgresearchgate.net |
Synthetic Strategies and Chemical Derivatization of Estradiol Hemihydrate
Elucidation of Estradiol (B170435) Hemihydrate Synthesis Pathways
The formation of estradiol hemihydrate is primarily achieved through crystallization and chemical reduction processes. These methods are fundamental in obtaining the desired stable crystalline structure for further applications.
Crystallization from Aqueous and Organic Media (Slow Evaporation, Cooling)
Crystallization is a key method for obtaining this compound. The process can be controlled through various techniques to yield the desired crystal form. The hemihydrate form is known for its stability, which is attributed to the inclusion of a half molecule of water within its crystal lattice.
Slow Evaporation: Single crystals of 17-β-estradiol hemihydrate can be successfully obtained through the slow evaporation of solutions. rsc.org This method involves dissolving microcrystalline this compound in various solvents such as ethanol (B145695), acetonitrile (B52724), ethyl acetate (B1210297), diethyl ether, acetone, isopropanol, n-butanol, isopropyl ether, and n-butyl ether. rsc.org The gradual removal of the solvent at ambient temperature allows for the ordered arrangement of estradiol and water molecules into the stable hemihydrate crystal structure. rsc.orguct.ac.za
Cooling Crystallization: Another effective technique is cooling crystallization. rsc.org This involves heating microcrystalline this compound to a temperature above its melting point (178 °C) or to 150 °C for a prolonged period, followed by slow cooling at controlled rates to room temperature. rsc.org A specific patent describes a method where a supersaturated suspension of this compound crystals is heated to dissolve the crystals and then cooled to approximately 32°C at 80% relative humidity to facilitate recrystallization. google.com The rate of cooling is a critical parameter that influences the final crystal form. google.com
The tendency of 17-β-estradiol to crystallize as a hemihydrate is so pronounced that it precipitates in this form not only from aqueous solutions but also from supposedly anhydrous solvents like ethyl acetate and absolute ethanol. rsc.org The stability of the hemihydrate form is a significant factor in its prevalence. google.com
| Crystallization Method | Description | Key Parameters | Outcome |
|---|---|---|---|
| Slow Evaporation | Dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly at ambient temperature. rsc.org | Solvent type, temperature, evaporation rate. | Formation of single crystals of this compound. rsc.org |
| Cooling Crystallization | Heating a suspension of this compound to dissolve the crystals, followed by controlled cooling to induce crystallization. rsc.orggoogle.com | Initial temperature, cooling rate, humidity. google.com | Recrystallization of this compound. google.com |
Reduction of Estrone (B1671321) to this compound
A common and efficient synthetic route to estradiol is the reduction of estrone. google.com This process involves the conversion of the 17-keto group of estrone to a 17β-hydroxyl group, yielding estradiol. google.com Various reducing agents have been employed for this transformation, with sodium borohydride (B1222165) being a frequently used reagent. google.com
The reaction conditions, particularly temperature, are critical in determining the stereochemical outcome of the reduction. For instance, carrying out the reduction at temperatures between -10 to -5°C and maintaining the reaction mixture at 0-10°C can yield 17β-estradiol with approximately 99% purity. google.com Following the reduction, the crude estradiol is often recrystallized from aqueous organic solvents, such as aqueous isopropyl alcohol, to obtain the stable hemihydrate form with high purity. google.com
A specific patented process describes the reduction of estrone suspended in hot methanol (B129727) with a drop of aqueous sodium hydroxide, followed by the addition of a methanolic solution of sodium borohydride. google.com After the reaction is complete, water is added to precipitate the estradiol, which is then collected. google.com
| Starting Material | Reducing Agent | Key Reaction Conditions | Product | Post-Reaction Processing |
|---|---|---|---|---|
| Estrone | Sodium Borohydride google.com | Alkaline methanol, -10 to 10°C google.com | 17β-Estradiol | Recrystallization from aqueous isopropyl alcohol google.com |
Esterification and Other Functional Group Modifications
The chemical modification of estradiol, particularly through esterification and other derivatizations, is a vital area of research aimed at enhancing its properties for specific applications. These modifications can alter the compound's solubility, stability, and biological activity.
Synthesis of Estradiol Esters for Research Applications
The synthesis of estradiol esters is a common strategy to create prodrugs or derivatives with altered pharmacokinetic profiles. google.com Esterification typically targets the hydroxyl groups at the C3 and C17 positions of the steroid nucleus.
For research purposes, various estradiol esters have been synthesized. For example, a patent describes the synthesis of 3-ester prodrugs of estradiol by reacting estradiol with various carboxylic acids or their derivatives. google.com Reaction sequences are provided for synthesizing acetoxyacetic acid esters, prolinate esters, and serine esters of estradiol, often involving coupling agents like DCC (dicyclohexylcarbodiimide) and subsequent deprotection steps if protected amino acids are used. google.com Another approach involves reacting estradiol with maleic anhydride (B1165640) in the presence of a strong base like sodium hexamethyldisilylamide (NaHMDS) to form the corresponding ester. google.com
Investigation of Site-Specific Derivatization (e.g., C17 Position)
Site-specific derivatization allows for the precise modification of the estradiol molecule to probe structure-activity relationships. The C17 position is a common target for such modifications.
Research has focused on introducing various substituents at the C17 position to modulate the biological activity of estradiol. For instance, the synthesis of estradiol dimers has been explored, where two estradiol moieties are connected through a bridging unit. In one study, estradiol dimers were synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with structural modifications within the aromatic bridge connecting the two estradiol units. imtm.cz Another study describes the synthesis of estradiol derivatives with carboxylic acid esters at various positions, including the 15α-position, to create "soft" estrogens with localized activity. acs.org
Exploration of Novel Chemical Modifications for Enhanced Research Utility
The quest for estradiol derivatives with improved research utility has led to the exploration of novel chemical modifications. These modifications aim to enhance properties such as target selectivity, bioavailability, and metabolic stability.
One area of investigation involves the synthesis of estradiol analogs with antiproliferative properties. For example, 2-methoxyestradiol (B1684026) (2ME), a metabolite of estradiol, has shown anticancer properties, but its low oral bioavailability limits its use. nih.gov To overcome this, novel analogs have been designed and synthesized. One such analog, 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), was designed to have improved potency and bioavailability. nih.gov
Molecular and Cellular Pharmacology of Estradiol Hemihydrate: Preclinical Research
Estrogen Receptor Interactions and Ligand Binding Dynamics
The biological effects of estradiol (B170435) are initiated by its interaction with specific receptor proteins. These interactions are complex, involving multiple receptor subtypes and resulting in a cascade of intracellular events.
Estradiol binds with high affinity to both major intracellular estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). ahajournals.org These receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily. oup.comwikipedia.org While estradiol is the principal endogenous ligand for both, their binding characteristics and tissue distribution differ, leading to varied physiological responses. nih.govnih.gov ERα is predominantly found in tissues like the uterus, liver, and mammary glands, while ERβ is more prevalent in the prostate, ovaries, and central nervous system. nih.gov
Studies have shown that 17β-estradiol binds to both ERα and ERβ with similarly high affinity. ahajournals.orgoup.com The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, is approximately 0.1 nM for ERα and 0.4 nM for ERβ in some studies, although other reports suggest the affinities are nearly equal. nih.govscirp.org Despite the high affinity for both, some endogenous estrogen metabolites exhibit preferential binding. For instance, estrone (B1671321) tends to favor ERα, whereas estriol (B74026) has a higher affinity for ERβ. oup.com This differential binding affinity among various estrogens and receptor subtypes contributes to the selective action of these compounds in different tissues. nih.gov
Table 1: Comparative Binding Affinities of Estrogens for ERα and ERβ Binding affinity is represented by IC50 (nM), the concentration of a ligand that displaces 50% of a radiolabeled tracer. A lower IC50 value indicates higher binding affinity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity |
|---|---|---|---|
| 17β-Estradiol | ~0.1 - 1.0 | ~0.1 - 1.0 | Non-selective |
| Estrone | Lower IC50 | Higher IC50 | ERα-preferential |
| Estriol | Higher IC50 | Lower IC50 | ERβ-preferential |
This table is a generalized representation based on multiple sources. Actual values can vary based on experimental conditions.
The binding of estradiol to the ligand-binding domain (LBD) of an estrogen receptor is a critical event that induces significant conformational changes in the receptor protein. oup.comnih.gov The LBD is structured as a three-layered helical sandwich that forms a hydrophobic pocket. nih.gov Estradiol becomes buried within this pocket, with its hydroxyl groups forming crucial hydrogen bonds with specific amino acid residues (such as Glu353, Arg394, and His524 in ERα), which orients and stabilizes the ligand within the receptor. nih.govarxiv.org
This ligand binding event triggers a key structural rearrangement, most notably the repositioning of a specific region called helix 12 (H12). nih.gov In its agonist-bound state, the receptor's H12 folds over the ligand-binding pocket, creating a stable surface that is recognized by and recruits coactivator proteins. nih.govpnas.org This ligand-induced conformational change is essential for the receptor's subsequent transcriptional activity. nih.gov Different ligands can induce distinct conformational states, which explains the varied biological activities of different estrogenic compounds. pnas.orgnih.gov For example, the binding of estradiol to ERα reduces the accessibility of its tryptophan residues, whereas binding to ERβ exposes them, highlighting the differential structural changes between the two receptor subtypes. nih.govbioscientifica.com
In addition to the nuclear receptors ERα and ERβ, estradiol also interacts with the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30. nih.govfrontiersin.org GPER is a seven-transmembrane receptor located primarily on the endoplasmic reticulum and plasma membrane. frontiersin.orguniprot.org It mediates rapid, non-genomic estrogenic signals that occur within seconds to minutes, contrasting with the slower, gene-regulating actions of nuclear receptors. frontiersin.orgfrontiersin.org
17β-estradiol is an endogenous agonist for GPER, binding with a dissociation constant (Kd) of approximately 6 nM. scirp.org This binding activates G protein-dependent signaling cascades, leading to the rapid production of second messengers like cAMP and mobilization of intracellular calcium. frontiersin.orguniprot.org GPER activation can also trigger downstream pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates signaling cascades like PI3K/Akt and MAPK/ERK. nih.govuniprot.org These rapid signaling events contribute to the diverse physiological effects of estradiol in various systems, including the cardiovascular, nervous, and immune systems. uniprot.org
Genomic Mechanisms of Action
The classical mechanism of estradiol action involves the regulation of gene expression through a series of steps initiated by ligand binding to nuclear estrogen receptors.
Upon binding to estradiol, estrogen receptors undergo a conformational change that facilitates their dimerization, a process where two receptor molecules pair together. oup.comwikipedia.orgbmbreports.org This dimerization is a prerequisite for the receptor's ability to bind to DNA and activate gene transcription. pnas.org The receptors can form three types of dimers:
ERα homodimers (ERα/ERα)
ERβ homodimers (ERβ/ERβ)
ERα/ERβ heterodimers oup.combmbreports.org
The formation of these different dimers is a key aspect of estrogen signaling, as the subtypes can have different, and sometimes opposing, effects on gene regulation. pnas.org For instance, ERα homodimers are often associated with promoting cell proliferation, whereas ERβ homodimers may inhibit it. bmbreports.orgpnas.org The ability of estradiol to induce the formation of all three dimer types allows for a highly nuanced regulation of cellular responses. pnas.org Studies using techniques like bioluminescence resonance energy transfer (BRET) have confirmed that estradiol induces the formation of both homodimers and heterodimers in living cells, with dimerization occurring rapidly upon ligand exposure. pnas.org The process is ligand-dependent, and the stability of the dimer can be influenced by the specific ligand bound to the receptor. epa.gov
While estrogen receptors are primarily located in the nucleus even in their unbound state, the binding of estradiol solidifies this localization and initiates the next step in genomic signaling. molbiolcell.orgphysiology.org The ligand-activated receptor dimer complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. oup.comnih.govoup.com The binding of the ER dimer to the ERE is highly specific and is a foundational step in the direct regulation of gene transcription. nih.govnih.gov
The consensus ERE is a palindromic sequence (5'-AGGTCAnnnTGACCT-3'), and the receptor dimer binds to it with a stoichiometry of two receptor molecules per ERE, reflecting the dimeric nature of the active complex. oup.comnih.gov The DNA-binding domain (DBD) of the receptor is responsible for recognizing and binding to the ERE. frontiersin.org Once bound to the ERE, the ER-estradiol complex recruits a host of other proteins, including coactivators and components of the general transcription machinery, which ultimately leads to an increase or decrease in the transcription of the target gene into mRNA. oup.comnih.govbioscientifica.com This entire process, from ligand binding and dimerization to ERE binding and coactivator recruitment, constitutes the classical genomic pathway of estrogen action. physiology.orgfrontiersin.org
Non-Genomic Mechanisms of Action
Estradiol can trigger rapid cellular events within seconds to minutes, which are too swift to be mediated by gene transcription and protein synthesis. nih.govfrontiersin.org These non-genomic actions are initiated by estradiol binding to receptors located at the cell membrane or in the cytoplasm. nih.gov
Activation of Rapid Cellular Signaling Cascades (e.g., Protein Kinase Cascades, cAMP, Calcium)
Upon binding to membrane-associated receptors, estradiol rapidly activates a variety of intracellular signaling pathways:
Protein Kinase Cascades: Estradiol stimulates several kinase cascades, most notably the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. nih.govnih.gov Activation of these cascades can influence cellular processes like proliferation and survival. nih.gov
Cyclic AMP (cAMP): Estradiol has been shown to stimulate adenylyl cyclase activity, leading to an increase in the second messenger cAMP and subsequent activation of Protein Kinase A (PKA). oup.comresearchgate.net
Calcium Mobilization: Rapid increases in intracellular calcium concentration ([Ca²⁺]i) are another hallmark of non-genomic estradiol signaling. oup.comfrontiersin.orgresearchgate.net This can occur through the activation of phospholipase C (PLC). nih.govnih.gov
These signaling cascades can, in turn, phosphorylate and modulate the activity of various proteins, including nuclear transcription factors and the nuclear estrogen receptors themselves, demonstrating a significant cross-talk between the non-genomic and genomic pathways. oup.comnih.gov
Membrane Receptor-Mediated Signaling
The rapid, non-genomic effects of estradiol are mediated by estrogen receptors located at the plasma membrane. These include subpopulations of the classical nuclear receptors, ERα and ERβ, which can localize to membrane caveolar rafts. nih.gov
Additionally, a distinct receptor, the G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a key mediator of rapid estradiol signaling. nih.govnih.govwikipedia.org GPER is a seven-transmembrane receptor that is structurally unrelated to the nuclear ERs. nih.gov Upon estradiol binding, GPER can activate G proteins, leading to:
Stimulation of adenylyl cyclase and cAMP production. nih.govoup.com
Mobilization of intracellular calcium stores. nih.govwikipedia.org
Transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates downstream pathways like MAPK/ERK. nih.govoup.com
Signaling through GPER provides a distinct and parallel pathway for cells to respond rapidly to estradiol. nih.govoup.com
Broader Molecular Interactions
Binding to Sex Hormone-Binding Globulin (SHBG) and Albumin
In the bloodstream, the vast majority of estradiol is not free but is bound to transport proteins. The two main binding proteins are:
Sex Hormone-Binding Globulin (SHBG): A glycoprotein (B1211001) that binds estradiol with high affinity and specificity. nih.govwikipedia.org
Albumin: The most abundant plasma protein, which binds estradiol with lower affinity but has a very high capacity. nih.govwikipedia.org
Typically, only 1-2% of circulating estradiol is in the free, unbound state, which is considered the biologically active fraction capable of entering cells to activate receptors. wikipedia.org The binding to SHBG and albumin acts as a circulating reservoir, regulates the bioavailability of estradiol to target tissues, and protects the hormone from rapid metabolic degradation. wikipedia.orgtandfonline.com The relative binding affinity of estradiol for SHBG is lower than that of androgens like dihydrotestosterone (B1667394) and testosterone (B1683101). wikipedia.org Changes in the levels of SHBG and albumin can significantly impact the amount of bioavailable estradiol. nih.govtandfonline.com
Data Tables
Table 1: Overview of Estradiol's Molecular and Cellular Actions
| Mechanism Category | Key Components & Mediators | Primary Outcome |
|---|---|---|
| ERE-Dependent Genomic | ERα, ERβ, EREs, Co-activators (SRC family, CBP/p300), Co-repressors (NCoR, SMRT) | Direct modulation of target gene transcription. |
| ERE-Independent Genomic | ERα, ERβ, Transcription Factors (AP-1, Sp-1, NF-κB) | Indirect regulation of gene transcription via protein-protein interactions. |
| Non-Genomic Signaling | mERα, mERβ, GPER (GPR30) | Rapid activation of intracellular signaling cascades. |
| Rapid Signaling Cascades | MAPK/ERK, PI3K/Akt, PLC, cAMP, Ca²⁺ | Fast-acting cellular responses (e.g., kinase activation, ion flux). |
| Circulatory Transport | Sex Hormone-Binding Globulin (SHBG), Albumin | Regulation of estradiol bioavailability and metabolic clearance. |
Table 2: Compound and Protein Names Mentioned in the Article
| Name | Full Name / Description |
|---|---|
| AIB1 | Amplified in Breast Cancer 1 (also known as SRC-3) |
| Akt | Protein Kinase B |
| AP-1 | Activator Protein-1 |
| CBP/p300 | CREB-Binding Protein / E1A Binding Protein p300 |
| cAMP | Cyclic Adenosine Monophosphate |
| Collagenase | Enzyme that breaks down collagen |
| Cyclin D1 | Protein involved in cell cycle regulation |
| c-myc | A regulator gene that codes for a transcription factor |
| EGFR | Epidermal Growth Factor Receptor |
| ERα / ERβ | Estrogen Receptor alpha / beta |
| ERE | Estrogen Response Element |
| ERK | Extracellular Signal-Regulated Kinase |
| Estradiol | An estrogen steroid hormone |
| Estradiol hemihydrate | A hydrated form of estradiol |
| Fos/Jun | Proteins that are components of the AP-1 transcription factor |
| G9a | A histone methyltransferase |
| GPER | G Protein-Coupled Estrogen Receptor (also known as GPR30) |
| HDAC | Histone Deacetylase |
| HAT | Histone Acetyltransferase |
| MAPK | Mitogen-Activated Protein Kinase |
| NCoR | Nuclear Receptor Co-repressor |
| NF-κB | Nuclear Factor-kappa B |
| PI3K | Phosphatidylinositol 3-Kinase |
| PKA | Protein Kinase A |
| PLC | Phospholipase C |
| Progesterone (B1679170) Receptor | Nuclear receptor that binds progesterone |
| RNA Polymerase II | An enzyme that synthesizes messenger RNA |
| SHBG | Sex Hormone-Binding Globulin |
| SMRT | Silencing Mediator for Retinoid and Thyroid hormone receptors |
| Sp-1 | Specificity Protein-1 |
| SRC | Steroid Receptor Co-activator |
Interactions with Other Steroid-Modifying Enzymes and Proteins
Estradiol's biological activity is modulated not only by its binding to estrogen receptors but also through its intricate interactions with a variety of steroid-modifying enzymes. These enzymes regulate the local concentration of active estrogens, creating a dynamic interplay that fine-tunes hormonal signaling.
A key family of enzymes in this process is the 17β-hydroxysteroid dehydrogenases (17β-HSDs). Human 17β-HSD type 1 (17β-HSD1) is crucial as it catalyzes the conversion of the less potent estrone (E1) into the highly potent 17β-estradiol (E2) pnas.orgnih.gov. This reductive activity is a key source of active estradiol in target tissues like the breast, and its expression is positively correlated with estradiol levels and the proliferation of breast cancer cells pnas.orgnih.gov. Consequently, 17β-HSD1 is a significant target for therapeutic inhibitors designed to control the formation of estradiol in hormone-sensitive tumors pnas.orgacs.org.
Conversely, other enzymes work to deactivate estradiol. The type 8 17β-HSD (HSD17B8) selectively catalyzes the oxidative conversion of estradiol back to the weaker estrone scilit.com. Preclinical research in ERα-positive MCF-7 cells has revealed that estradiol itself can up-regulate the expression of the HSD17B8 gene. This induction is mediated by the estrogen receptor α (ERα). The mechanism does not involve a classic estrogen response element in the gene's promoter. Instead, it relies on the "tethering" of the estradiol-bound ERα to the transcription factor C/EBPβ, which is already bound to the HSD17B8 promoter. This interaction enhances the transcription of the gene, creating a negative feedback loop where estradiol promotes its own inactivation scilit.com.
These interactions highlight a complex local control system for estrogen activity. The balance between activating enzymes like 17β-HSD1 and inactivating enzymes like HSD17B8, which is itself regulated by estradiol, determines the precise level of hormonal stimulation within a specific tissue.
Table 1: Summary of this compound's Interactions with Steroid-Modifying Enzymes
| Enzyme/Protein | Interaction with Estradiol | Model System | Key Findings & Mechanism | Reference(s) |
|---|---|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Catalyzes the synthesis of estradiol from estrone. | Human breast tissues, Breast cancer cells | A key enzyme for producing the most potent estrogen, estradiol, in target tissues. Its activity stimulates the growth of estrogen-sensitive tumors. | pnas.orgnih.gov |
| 17β-Hydroxysteroid Dehydrogenase Type 8 (HSD17B8) | Expression is upregulated by estradiol. | ERα-positive MCF-7 cells, HepG2 cells | Estradiol induces its own inactivation by promoting the transcription of the enzyme that converts it to less potent estrone. This is mediated by ERα tethering to C/EBPβ on the HSD17B8 promoter. | scilit.com |
| Estrogen Receptor α (ERα) | Mediates estradiol's effect on enzyme expression. | ERα-positive MCF-7 cells | Required for the transcriptional upregulation of HSD17B8 in response to estradiol. | scilit.com |
| CCAAT/enhancer-binding protein β (C/EBPβ) | Interacts with ERα to regulate gene expression. | HepG2 cells, MCF-7 cells | ERα is recruited to C/EBPβ, which is bound to the HSD17B8 promoter, to induce gene expression in response to estradiol. | scilit.com |
Cellular and Biochemical Effects in Preclinical Models
Estradiol exerts profound and tissue-specific effects on cell proliferation, differentiation, and survival, which have been extensively studied in various preclinical model systems. These actions are fundamental to its physiological roles and its involvement in pathology.
In Breast Cancer Models: In estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7, estradiol is a potent mitogen. In vitro, it stimulates a significant increase in cell number and pushes cells into the synthesis phase of the cell cycle, as shown by an increased S-phase fraction in flow cytometry analyses nih.gov. Beyond proliferation, estradiol enhances the motility and invasive properties of breast cancer cells. It can promote cell movement through the activation of the actin-binding protein Ezrin via a non-nuclear signaling cascade involving ER, c-Src, and the RhoA/ROCK-2 pathway plos.org. Furthermore, estradiol has been shown to promote breast cancer cell migration by recruiting and activating neutrophils nih.gov. While physiological concentrations of estradiol stimulate proliferation, very high pharmacological concentrations have been observed to inhibit proliferation and induce cytotoxicity in both ER+ and ER-negative breast cancer cell lines aacrjournals.org.
In Endometrial and Uterine Models: The endometrium undergoes cyclical proliferation in response to ovarian steroids. Preclinical models demonstrate that estradiol is the primary driver of this proliferation. In organotypic co-cultures of human endometrial epithelial and stromal cells, estradiol significantly increases epithelial cell proliferation, an effect that requires stromal-epithelial cross-talk oup.comnih.gov. The mitogenic signal from estradiol is mediated by estrogen receptor 1 (ESR1) in the stromal cells, which then release paracrine factors to stimulate the epithelium nih.gov. At the molecular level, estradiol activates protein synthesis in uterine epithelial cells through a PKC–ERK1/2–mTOR signaling pathway pnas.org. It also promotes the proliferation and differentiation of endometrial stem/progenitor cells, an effect mediated via ESR1 nih.gov.
Table 2: Effects of Estradiol on Cell Fate in Preclinical Models
| Model System | Effect | Key Molecular Findings | Reference(s) |
|---|---|---|---|
| MCF-7 Human Breast Cancer Cells (in vitro) | Increased cell proliferation; increased S-phase fraction. | - | nih.gov |
| T47-D Human Breast Cancer Cells | Enhanced cell motility and invasion. | Mediated by extra-nuclear activation of Ezrin via an ER/c-Src/PI3K/Akt/RhoA/ROCK-2 pathway. | plos.org |
| Human Breast Cancer Cells & Neutrophils (in vitro) | Promoted cancer cell migration. | E2 increased neutrophil recruitment and activation. | nih.gov |
| Murine Endometrial Side Population (SP) Cells | Promoted proliferation and differentiation. | Effect is mediated via Estrogen Receptor 1 (ESR1). | nih.gov |
| Human Endometrial Organotypic Co-cultures | Increased epithelial cell proliferation. | Effect requires stromal-epithelial interaction; E2 also regulates progesterone receptor expression. | oup.com |
| Mouse Uterine Epithelial Cells | Increased protein and DNA synthesis. | Protein synthesis is activated via a PKC–ERK1/2–mTOR signaling pathway, which is dependent on ESR1. | pnas.org |
Estradiol functions as a master regulator within the broader endocrine system, influencing not only the reproductive axis but also the function of other critical endocrine glands, such as the thyroid.
Hypothalamic-Pituitary-Gonadal (HPG) Axis: Estradiol is a central component of the HPG axis, primarily through its feedback mechanisms that regulate reproduction frontiersin.org. It exerts both negative and positive feedback on the secretion of gonadotropins from the pituitary gland, a process critical for the ovulatory cycle mdpi.com. In aged male rats, treatment with 17α-estradiol was found to activate the HPG axis, leading to a significant increase in plasma levels of Gonadotropin-releasing hormone (GnRH) and testosterone elifesciences.org.
Thyroid Function: The influence of estradiol on the thyroid gland is complex, with preclinical studies in rats reporting both stimulatory and inhibitory effects karger.com. In ovariectomized rats, which serve as a model for menopause, chronic estradiol treatment led to a significant increase in serum T3 and T4 levels and a decrease in thyroid-stimulating hormone (TSH) nih.govnih.gov. This suggests that estradiol can cause thyroid hyperactivity, potentially through direct action on the gland or by activating the pituitary-thyroid axis nih.govnih.gov. Histological examination supported this, showing smaller follicles and increased epithelial height after estradiol treatment, indicative of a more active gland nih.gov. Conversely, a separate study in middle-aged female rats found that chronic estradiol exposure resulted in a decrease in serum T4 and T3 levels, alongside structural changes like hyperplasia of follicular cells karger.com. It is proposed that estradiol can act indirectly by influencing the TRH-TSH axis or directly on thyroid follicular cells, which are known to express estrogen receptors karger.commdpi.com. For instance, in porcine thyroid follicular cells, 17β-estradiol stimulated the expression of genes crucial for thyroid hormone synthesis, such as thyroid peroxidase (TPO) mdpi.com.
Table 3: Estradiol's Impact on Other Endocrine Pathways in Experimental Models
| Endocrine Axis | Experimental Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Aged Male Rats | 17α-estradiol treatment significantly increased plasma GnRH and testosterone levels, indicating activation of the HPG axis. | elifesciences.org |
| Pituitary-Thyroid Axis | Ovariectomized Wistar Rats | Chronic estradiol treatment significantly increased serum T3 and T4, decreased TSH, and induced histological signs of thyroid hyperactivity. | nih.govnih.gov |
| Pituitary-Thyroid Axis | Middle-Aged Female Rats | Chronic estradiol exposure decreased serum T4 and T3 levels and caused follicular cell hyperplasia. | karger.com |
| Thyroid Gland (Direct Effects) | Porcine Thyroid Follicular Cells (in vitro) | 17β-estradiol increased the expression of key genes for thyroid hormone synthesis, including TPO and Tg. | mdpi.com |
Estradiol is a potent neuroactive steroid that significantly modulates the primary neurotransmitter systems in the brain, influencing neuronal circuits involved in mood, cognition, and behavior. nih.govresearchgate.netnih.gov These effects are largely mediated through its binding to estrogen receptors α (ERα), β (ERβ), and the G protein-coupled estrogen receptor (GPER). nih.govnih.gov
Serotonin (B10506) System: Preclinical research in rodent models consistently demonstrates that estradiol enhances serotonergic function. In ovariectomized (OVX) rats, estradiol treatment has been shown to increase serotonin synthesis, release, and turnover. researchgate.net It can increase the transcription of tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in neuronal serotonin synthesis, an effect often mediated by ERβ. nih.govfrontiersin.org Estradiol also modulates serotonin clearance. It can down-regulate the activity and expression of the serotonin transporter (SERT), which is responsible for reuptake, thereby increasing the synaptic availability of serotonin. researchgate.netnih.gov Acute estradiol administration can slow the clearance of serotonin via ERβ activation. nih.govkarger.com
Dopamine (B1211576) System: Estradiol sensitizes key components of the brain's reward circuitry. In female mice, estradiol increases the sensitivity of dopamine (DA) neurons in the ventral tegmental area (VTA) to both dopamine itself and to other stimuli like ethanol (B145695). plos.orgsemanticscholar.org This effect was observed in intact female mice during the high-estradiol phase of their cycle and was replicated by treating OVX mice with estradiol. plos.orgsemanticscholar.org In OVX rats, chronic estradiol administration leads to an increased number of dopamine receptor binding sites in the striatum. cdnsciencepub.com It can also enhance amphetamine-induced and potassium-stimulated dopamine release in the striatum and nucleus accumbens in female rats. frontiersin.org
Glutamate (B1630785) System: Estradiol rapidly potentiates excitatory glutamatergic neurotransmission, particularly in the hippocampus, a brain region critical for learning and memory. nih.govfrontiersin.org Studies in rat hippocampal slices show that estradiol application increases both the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) within minutes. jneurosci.orgnih.gov This indicates that estradiol acts via both presynaptic mechanisms (increasing glutamate release probability) and postsynaptic mechanisms (increasing sensitivity to glutamate). jneurosci.orgnih.gov Interestingly, these effects are mediated by different estrogen receptor subtypes in males versus females, revealing a latent sex difference in the underlying molecular pathways. jneurosci.orgnih.gov Furthermore, chronic estradiol treatment promotes glutamatergic synapse formation in cultured hippocampal neurons, an effect dependent on ERα. nih.gov
Table 4: Modulation of Neurotransmitter Systems by Estradiol in Rodent Brains
| Neurotransmitter | Brain Region | Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Serotonin | Hippocampus, Dorsal Raphe Nucleus | Ovariectomized Rats | Increases serotonin synthesis (via TPH2), release, and turnover; down-regulates serotonin transporter (SERT) activity. | nih.govresearchgate.netfrontiersin.orgeneuro.org |
| Dopamine | Ventral Tegmental Area (VTA) | Female Mice (intact and OVX) | Increases the sensitivity of DA neurons to dopamine and ethanol. | plos.orgsemanticscholar.org |
| Dopamine | Striatum | Ovariectomized Rats | Increases the number of dopamine receptor binding sites; enhances DA release. | frontiersin.orgcdnsciencepub.com |
| Glutamate | Hippocampus (CA1) | Male and Female Rats | Acutely potentiates glutamatergic synaptic transmission by increasing both presynaptic release and postsynaptic sensitivity. | jneurosci.orgnih.gov |
| Glutamate | Hippocampus (cultured neurons) | Rat Hippocampal Neurons | Promotes the formation of new glutamatergic synapses via an ERα-dependent mechanism. | nih.gov |
Estradiol plays a significant role in regulating cellular energy metabolism, particularly glucose utilization. Its effects are observed in various cell types, from cancer cells to pancreatic islets, and involve the direct regulation of key metabolic enzymes and transporters.
Glycolysis and Glucose Uptake in Cancer Cells: In ER+ breast cancer cells (MCF-7), estradiol acts as a potent stimulator of glucose metabolism. Research demonstrates that estradiol treatment rapidly increases glucose uptake and glycolysis. nih.gov A primary mechanism for this effect is the direct transcriptional upregulation of the gene for 6-phosphofructo-2-kinase (PFKFB3) by the estrogen receptor. PFKFB3 produces fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Inhibiting PFKFB3 expression or activity was found to block the estradiol-mediated increase in glucose uptake and glycolysis, highlighting its critical role as a downstream effector of estradiol in fueling cancer cell metabolism. nih.gov
Glucose Metabolism in Pancreatic Islets: Estradiol also exerts regulatory effects on the specialized cells of the endocrine pancreas. In a type 2 diabetes model using male rats, estradiol treatment was shown to improve glucose metabolism and insulin (B600854) secretion. frontiersin.org In vitro experiments using rat insulinoma (INS-1) cells confirmed these findings. Estradiol increased glucose uptake, glucokinase (GK) activity, and insulin secretion. This effect was mediated by the G protein-coupled estrogen receptor (GPER). The signaling cascade involves the activation of the Akt/mTOR pathway, which in turn upregulates the protein expression of the glucose transporter GLUT2, enhancing the capacity of beta cells to sense glucose and secrete insulin. frontiersin.org Other studies have shown that estradiol can directly inhibit insulin binding in vitro, suggesting a complex, multi-faceted role in insulin signaling. frontiersin.org While specific data on the pentose (B10789219) phosphate (B84403) pathway from the reviewed literature is limited, the profound effects on glycolysis suggest that upstream and interconnected pathways are likely also influenced.
Table 5: Influence of Estradiol on Cellular Metabolic Pathways
| Metabolic Pathway | Model System | Key Findings | Mechanism | Reference(s) |
|---|---|---|---|---|
| Glycolysis / Glucose Uptake | MCF-7 Breast Cancer Cells | Estradiol stimulates glucose uptake and glycolysis. | Direct transcriptional upregulation of PFKFB3 by the estrogen receptor, leading to increased levels of the glycolytic activator fructose-2,6-bisphosphate. | nih.gov |
| Glucose Metabolism / Insulin Secretion | Rat Islet β Cells (INS-1) and T2DM Rat Model | Estradiol increases glucose uptake, glucokinase activity, and insulin secretion. | Mediated by GPER and subsequent activation of the Akt/mTOR pathway, leading to increased GLUT2 protein expression. | frontiersin.org |
| Insulin Binding | In vitro binding assays | Estradiol inhibits the binding of insulin to its receptor. | Direct binding of estradiol to both insulin and the insulin receptor contributes to this effect. | frontiersin.org |
Pharmacokinetics and Metabolism Research in Preclinical Models
Absorption Mechanisms in Experimental Systems
The absorption of estradiol (B170435) is significantly influenced by the route of administration, a factor extensively studied in preclinical models. Following oral administration, estradiol undergoes a substantial first-pass effect in the intestines and liver. wikipedia.org This initial metabolism converts a large portion of the estradiol into metabolites such as estrone (B1671321) and various estrogen conjugates before it reaches systemic circulation. wikipedia.org Studies in rats have shown that after intragastric administration, the absolute bioavailability of estradiol is approximately 5-8.3%. inchem.org In contrast, intravenous administration bypasses this first-pass metabolism, leading to 100% bioavailability. wikipedia.org
The extensive metabolism following oral intake is a key characteristic of estradiol's pharmacokinetics. A significant portion of an orally administered dose is absorbed as estrone, estrone sulfate (B86663), and estradiol glucuronide. wikipedia.org These conjugated metabolites are more water-soluble, which facilitates their distribution and eventual excretion. ontosight.ai
Distribution Studies: Tissue and Organ Specificity in Animal Models
Once absorbed, estradiol distributes throughout the body. It is approximately 98% bound to plasma proteins, primarily albumin (~60%) and sex hormone-binding globulin (SHBG) (~38%), with only about 2% existing as free, biologically active hormone. wikipedia.org The volume of distribution has been calculated to be 0.082 L/kg bw in humans, providing an indication of its distribution pattern. inchem.org
Preclinical studies have identified specific tissues where estradiol and its metabolites accumulate. The liver is a primary site of uptake and metabolism. inchem.orgplos.org Adipose tissue also serves as a reservoir for estrogens. inchem.org Furthermore, specific transporters, such as OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1, facilitate the transport of estradiol glucuronide into tissues like the prostate gland, testis, and breast cells, indicating tissue-specific distribution mechanisms. wikipedia.org
Metabolic Transformation Pathways
The metabolism of estradiol is a complex process involving multiple enzymatic pathways, primarily occurring in the liver but also in extrahepatic tissues. plos.orgwikipedia.org These transformations are crucial for both the activation and deactivation of the hormone and its eventual elimination from the body.
Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4)
A variety of cytochrome P450 (CYP) enzymes are responsible for the initial oxidative metabolism of estradiol. oup.com
CYP1A1: This enzyme is involved in the 2-hydroxylation of estradiol. nih.govbrieflands.com It is expressed in breast tissue and plays a role in the metabolism of estrogens to catechol metabolites. researchgate.netdrugbank.com
CYP1A2: Considered a major enzyme in the hepatic metabolism of estradiol, CYP1A2 primarily catalyzes the 2-hydroxylation of estradiol, especially at high substrate concentrations. plos.orgnih.govacs.org It also has some activity in 4-hydroxylation. oup.com
CYP1B1: This enzyme predominantly catalyzes the 4-hydroxylation of estradiol, a pathway that is more significant in extrahepatic tissues like the breast, ovary, and uterus where CYP1B1 is constitutively expressed. wikipedia.orgmygenefood.comnih.gov The metabolites produced by CYP1B1, particularly 4-hydroxyestradiol (B23129), have been noted for their potential toxicological activity. nih.gov
CYP2C9: This enzyme participates in the 2-hydroxylation of estradiol and is also involved in the conversion of estrone sulfate. drugbank.comnih.govjst.go.jp Studies with recombinant human P450 isozymes have confirmed its role in estradiol metabolism. nih.gov
CYP3A4: As one of the most abundant CYP enzymes in the liver and small intestine, CYP3A4 is heavily involved in the metabolism of estradiol, catalyzing both 2- and 16α-hydroxylation. oup.comacs.orgdrugbank.comnih.gov Its significant role is highlighted by studies showing its contribution to the biotransformation of approximately 50% of marketed drugs. oup.com
The relative importance of these enzymes can vary depending on their expression levels in different individuals and tissues. acs.org
Formation of Hydroxylated and O-Methylated Metabolites (e.g., 2-hydroxyestradiol, 4-hydroxyestradiol, 2-methoxyestradiol)
The initial hydroxylation of estradiol by CYP enzymes produces key metabolites:
2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2): These are the major catechol estrogens formed through hydroxylation at the C2 and C4 positions of the estradiol molecule, respectively. wikipedia.org 2-hydroxylation is the major hepatic pathway, while 4-hydroxylation is more prominent in extrahepatic tissues. wikipedia.org The formation of these metabolites has been demonstrated in various experimental systems, including in vitro studies with rabbit hypothalamus and the fungus Aspergillus alliaceus. oup.comnih.gov
2-methoxyestradiol (B1684026) (2-ME2): Following hydroxylation, the catechol estrogens can undergo O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). wikipedia.orgcaymanchem.com This leads to the formation of methoxyestrogens, such as 2-methoxyestradiol from 2-hydroxyestradiol. caymanchem.comwikipedia.org 2-methoxyestradiol is a natural metabolite that has been shown to have biological activities distinct from estradiol, including anti-angiogenic properties. wikipedia.org The synthesis of 2-methoxyestradiol from estradiol has been achieved in laboratory settings. nih.govnih.gov
The balance between the formation of these different metabolites is thought to be important for estrogen homeostasis.
Conjugation for Excretion Pathways
To facilitate excretion, estradiol and its hydroxylated metabolites undergo conjugation reactions, which increase their water solubility. ontosight.ai The two main conjugation pathways are:
Glucuronidation: This process involves the attachment of glucuronic acid to estradiol, forming estradiol glucuronide. ontosight.aioup.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. oup.comwikipedia.org Glucuronidation can occur at either the 3 or 17β hydroxyl group of estradiol, with the 17β position being a predominant site. oup.com Estradiol glucuronides are a major form of circulating estrogen conjugates and serve as a reservoir that can be converted back to estradiol. wikipedia.org
Sulfation: Estradiol can also be conjugated with sulfate, forming estradiol sulfate. drugbank.com This reaction also takes place in the liver. drugbank.com Biliary secretion releases these conjugates into the intestine, where they can be hydrolyzed and the estrogen reabsorbed, a process known as enterohepatic circulation. drugbank.com
These conjugated metabolites are then primarily excreted in the urine and bile. ontosight.ai
Elimination Kinetics in Preclinical Species
The elimination of estradiol from the body has been characterized in several preclinical models, with the elimination half-life varying by species and route of administration.
In rats, the terminal elimination half-life of intravenously administered estradiol has been reported to be between 8 and 13 hours. pan.olsztyn.pl Another study in rats reported a liver half-life of 2.6 hours. inchem.org
Pharmacokinetic studies of ethinylestradiol, a synthetic estrogen, in various laboratory animals (rats, rabbits, dogs, rhesus monkeys, and baboons) after intravenous administration showed terminal half-lives ranging from 2.3 to 3.0 hours. nih.gov
These preclinical data provide a foundational understanding of the pharmacokinetic profile of estradiol, highlighting the rapid metabolism and elimination of this hormone.
Interactive Data Table: Key Cytochrome P450 Enzymes in Estradiol Metabolism
| Enzyme | Primary Metabolic Reaction(s) | Key Tissue(s) | Reference(s) |
| CYP1A1 | 2-hydroxylation | Breast, Extrahepatic tissues | nih.govbrieflands.comresearchgate.netdrugbank.com |
| CYP1A2 | 2-hydroxylation, 4-hydroxylation | Liver | plos.orgnih.govacs.orgoup.com |
| CYP1B1 | 4-hydroxylation | Breast, Ovary, Uterus, Extrahepatic tissues | wikipedia.orgmygenefood.comnih.govnih.gov |
| CYP2C9 | 2-hydroxylation, Estrone sulfate conversion | Liver | drugbank.comnih.govjst.go.jpnih.gov |
| CYP3A4 | 2-hydroxylation, 16α-hydroxylation | Liver, Small Intestine | oup.comacs.orgdrugbank.comnih.gov |
Interactive Data Table: Elimination Half-Life of Estradiol in Preclinical Models
| Species | Route of Administration | Elimination Half-Life | Reference(s) |
| Rat | Intravenous | 8-13 hours | pan.olsztyn.pl |
| Rat | - | 2.6 hours (liver) | inchem.org |
| Various (Rat, Rabbit, Dog, Monkey, Baboon) | Intravenous (Ethinylestradiol) | 2.3-3.0 hours (terminal) | nih.gov |
Pharmaceutical Formulation Science and Advanced Drug Delivery Systems Research
Strategies for Enhancing Solubility and Dissolution Rate
Estradiol (B170435) hemihydrate is characterized as a poorly water-soluble drug, a property that can limit its dissolution rate, which is a critical factor for bioavailability. nih.govmdpi.com Consequently, significant research has focused on various pharmaceutical strategies to enhance these characteristics. According to the Noyes-Whitney equation, reducing the particle size of a substance increases its surface area, which can lead to a higher dissolution rate. onlinepharmacytech.info This principle underpins many of the formulation strategies being explored.
Micronization, the process of reducing the average diameter of a solid material's particles to the micrometer range, is a common physical method used to improve the dissolution rate of poorly soluble active pharmaceutical ingredients like estradiol hemihydrate. nih.govonlinepharmacytech.info By increasing the surface area of the drug powder, micronization can enhance the speed at which the compound dissolves in a solvent. onlinepharmacytech.info This technique is particularly relevant for compounds classified as Class II under the Biopharmaceutical Classification System (BCS), where the dissolution rate is the limiting factor for absorption. onlinepharmacytech.info
However, conventional mechanical comminution methods (crushing, grinding, milling) used for micronization can have inherent disadvantages, which has prompted researchers to investigate alternative approaches for improving the dissolution of this compound. nih.govonlinepharmacytech.info While all oral estradiol tablets are micronized to improve absorption efficiency, the focus in advanced formulation science has often shifted to more sophisticated techniques capable of overcoming the limitations of simple particle size reduction. nih.govwikipedia.org
Hot-Melt Extrusion (HME) has emerged as a powerful and efficient technology for enhancing the dissolution rate of poorly water-soluble drugs by creating solid dispersions. nih.govresearchgate.net This solvent-free process involves embedding the active pharmaceutical ingredient within a polymeric carrier matrix. researchgate.netnih.gov For 17β-estradiol hemihydrate, HME has been shown to significantly increase its dissolution rate compared to the pure drug or simple physical mixtures. nih.govnih.gov
Research in this area has explored various formulations. nih.govnih.govnih.gov In one study, solid dispersions were created using polymers such as polyethylene (B3416737) glycol (PEG) 6000, polyvinylpyrrolidone (B124986) (PVP, specifically Kollidon 30), or a vinylpyrrolidone-vinylacetate-copolymer (Kollidon VA64), along with additives like Sucroester WE15 or Gelucire 44/14. nih.govnih.govtandfonline.com The resulting extrudates, when milled and compressed into tablets, maintained their improved dissolution characteristics. nih.govnih.gov A particularly effective formulation containing 10% 17β-estradiol hemihydrate, 50% PVP, and 40% Gelucire 44/14 demonstrated a remarkable 30- to 32-fold increase in dissolution rate. nih.govnih.gov
Table 1: Example of Hot-Melt Extrusion Formulation for this compound
| Component | Type | Percentage in Formulation | Observed Outcome |
|---|---|---|---|
| 17β-Estradiol Hemihydrate | Active Ingredient | 10% | --- |
| Polyvinylpyrrolidone (PVP) | Polymer | 50% | 30-fold increase in dissolution rate compared to the pure drug. nih.govresearchgate.nettandfonline.com |
| Gelucire 44/14 | Additive | 40% | --- |
Crystal engineering, through the formation of pharmaceutical co-crystals, represents another advanced strategy to modify and improve the physicochemical properties of an active pharmaceutical ingredient without altering its molecular structure. nih.gov Co-crystals are multicomponent solids where the drug and a co-former are held together in a crystalline lattice by non-covalent interactions. acs.org This approach has been applied to 17β-estradiol to address its low aqueous solubility. mdpi.comresearchgate.net
Numerous co-crystals of 17β-estradiol have been designed and synthesized to enhance its solubility and, by extension, its potential bioavailability. mdpi.comresearchgate.net For instance, successful synthesis and structural determination have been reported for co-crystals of 17β-estradiol with co-formers such as isonicotinamide (B137802) (INA) and piperazine (B1678402) (PIP). researchgate.net The formation of co-crystals can alter the crystal lattice energy, leading to improved dissolution properties compared to the parent drug. nih.gov This strategy is a key area of research, as the European Pharmacopoeia primarily describes the hemihydrate form of 17β-estradiol, making solubility enhancement for this form particularly relevant. researchgate.net
Complexation with cyclodextrins is a well-established method for increasing the aqueous solubility and bioavailability of poorly soluble drugs. mdpi.commdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate non-polar guest molecules like estradiol. mdpi.comresearchgate.net This formation of a host-guest inclusion complex effectively increases the apparent water solubility of the drug. mdpi.com
For 17β-estradiol, complexation with β-cyclodextrin (ß-CD) has been demonstrated as a viable solution to its solubility challenges. mdpi.comnih.gov Studies have shown that the combination of estradiol and ß-CD improves the bioavailability of the active ingredient by increasing its solubility. mdpi.com The complex can be prepared through various methods, and its formation has been confirmed through extensive characterization using techniques such as solid-state NMR, PXRD, and FT-IR. mdpi.comnih.gov This approach also has potential applications in enhancing the permeation of estradiol through the skin. mdpi.com
Novel Drug Delivery Systems Development
Beyond enhancing solubility, research has focused on developing novel drug delivery systems to control the release of this compound over extended periods. These systems aim to provide sustained therapeutic effects and improve patient compliance.
Hollow Cylindrical Devices
Polymer-based implantable devices offer a promising platform for the long-term, sustained release of hormones. One such system developed for this compound is a hollow cylindrical device (HCD). nih.govmdpi.com In a notable study, an this compound-loaded hollow cylindrical device (EPHCD) was fabricated using a blend of polycaprolactone (B3415563) (PCL) and ethyl cellulose (B213188) (EC). nih.govnih.govresearchgate.net This system was designed for extended, localized delivery. nih.gov
The formulation parameters, such as drug load and the ratio of polymers, were optimized to achieve the desired release profile. nih.govnih.gov An optimized device featuring a high drug load and a low ethyl cellulose-to-polycaprolactone ratio demonstrated favorable sustained-release characteristics. nih.govnih.govresearchgate.net The release kinetics were found to follow the Peppas-Sahlin model, indicating a release mechanism that involves both diffusion and polymer chain relaxation. nih.govresearchgate.net
Table 2: Performance of an Optimized this compound-Loaded Hollow Cylindrical Device (EPHCD)
| Parameter | Value/Composition | Finding |
|---|---|---|
| Drug Load | 10% this compound | High drug loading achieved. nih.govnih.gov |
| Polymer Ratio | 10% Ethyl Cellulose-to-Polycaprolactone (EC-to-PCL) | Optimized for controlled release. nih.govnih.gov |
| Cumulative Drug Release | 23.78 ± 0.84% | Measured over a 4-week testing period. nih.govresearchgate.net |
| Cumulative Weight Loss | 2.09 ± 0.21% | Measured over a 4-week testing period. nih.gov |
Silk Fibroin Xerogels
Silk fibroin, a protein-based biopolymer, has been investigated as a material for creating long-acting drug delivery systems due to its biocompatibility and tunable degradation properties. sci-hub.se Silk fibroin xerogels have been developed as a potential long-acting delivery system for estradiol. sci-hub.seresearchgate.net These systems are created by inducing gelation in a silk fibroin solution, which contains the dissolved drug, and then removing the solvent to form a solid xerogel. sci-hub.seresearchgate.net
The drug release from these xerogels is influenced by factors such as the drug load and the polymer's composition. sci-hub.se Research has demonstrated that estradiol-loaded silk fibroin xerogels can provide a very prolonged release profile. In vitro studies, conducted under sink conditions, confirmed that the release of estradiol from these fibroin delivery systems could be sustained for up to 129 days. sci-hub.seresearchgate.net This highlights the potential of silk fibroin as a novel biopolymer for the extended release of hydrophobic drugs like estradiol. researchgate.net
Transdermal Drug Delivery System Research
Transdermal drug delivery systems (TDDS) for this compound are a key focus of research, aiming to provide a controlled and sustained release of the hormone, thereby improving patient adherence and avoiding the first-pass metabolism associated with oral administration. tandfonline.comcapes.gov.br A significant area of this research is dedicated to enhancing the permeation of this compound through the skin.
One approach involves the use of nanoparticle-based penetration enhancers. A study focused on developing nanoparticles from marine sponge collagen to serve as carriers for 17β-estradiol-hemihydrate. tandfonline.comcapes.gov.br In this research, this compound was adsorbed onto the surface of the collagen nanoparticles, which were then incorporated into a hydrogel. tandfonline.com The findings showed that this nanoparticle gel resulted in significantly higher estradiol levels in saliva samples compared to a commercial gel without nanoparticles. tandfonline.comcapes.gov.br Specifically, the area under the curve (AUC) for estradiol concentration over 24 hours was 2.3 to 3.4 times higher with the nanoparticle formulation, indicating enhanced absorption and prolonged release. tandfonline.comcapes.gov.br
The physical state of estradiol within the transdermal patch is another critical factor influencing its delivery. Research has been conducted to characterize the crystalline forms of estradiol within a typical TDDS matrix. nih.gov Using techniques like Raman spectroscopy, it was determined that estradiol can exist in multiple crystalline forms within the patch, with this compound being identified as one of the stable, hydrogen-bonded forms. nih.gov The presence and nature of these crystals can impact the drug's dissolution from the patch and subsequent absorption through the skin. nih.govresearchgate.net Studies have also investigated how factors like the thickness of the adhesive layer and the drug loading concentration affect the crystallization of this compound within the patch, noting that extensive crystallization in thicker patches can be attributed to the crosslinking capability of the drug. researchgate.net
The development of different types of transdermal systems is also an active area of research. clinicaltrials.gov For instance, metered-dose transdermal sprays are being evaluated for their efficacy in delivering estradiol. clinicaltrials.gov These systems offer an alternative to patches and gels, providing a precise dose with each actuation.
Table 1: Research Findings in Transdermal Delivery of this compound
| Research Focus | Key Findings |
|---|---|
| Nanoparticle Penetration Enhancers | Marine sponge collagen nanoparticles loaded with estradiol-hemihydrate significantly enhanced drug absorption and prolonged its release when incorporated into a hydrogel. tandfonline.comcapes.gov.br |
| Drug Crystallization in Patches | Estradiol can exist in multiple crystalline forms within a transdermal patch, with this compound being a stable form. nih.gov The extent of crystallization is influenced by adhesive layer thickness and drug concentration. researchgate.net |
| Alternative Delivery Systems | Metered-dose transdermal sprays are being investigated as a method for the effective delivery of estradiol. clinicaltrials.gov |
Intrauterine Device Research for Localized Delivery
Research into intrauterine devices (IUDs) containing this compound is focused on creating systems for localized and sustained hormone release within the uterus, which can minimize systemic exposure. nih.govmdpi.comresearchgate.net A primary goal of this research is to address gynecological conditions by providing targeted therapy. nih.govmdpi.comresearchgate.net
A significant area of investigation is the development of multi-component IUDs that can deliver both an estrogen, such as this compound, and a progestin, like norethindrone (B1679910) acetate (B1210297). nih.govmdpi.comresearchgate.net This combination aims to improve the management of conditions like the genitourinary syndrome of menopause (GSM). nih.govmdpi.comresearchgate.net One such study involved a polymer-based hollow cylindrical delivery system loaded with this compound, which was combined with a norethindrone acetate-loaded matrix on an IUD frame. nih.govmdpi.comresearchgate.net The research optimized the formulation, which included a high drug load (10%) and a low ethyl cellulose-to-polycaprolactone ratio (10%), to achieve a controlled release over a four-week period. nih.govmdpi.com The release kinetics were found to follow the Peppas-Sahlin model, indicating a combination of diffusion and polymer relaxation mechanisms. nih.govmdpi.comresearchgate.net
The long-term performance and safety of these devices are also critical aspects of the research. In vitro studies have demonstrated that these multi-component systems can release the drugs in a sustained manner, and ex vivo permeation studies have shown an initial increase in the flux of both drugs followed by a decrease. nih.govmdpi.comresearchgate.net Furthermore, these devices have shown good cytocompatibility in cell viability tests. nih.govmdpi.comresearchgate.net The ultimate aim is to develop a long-acting intrauterine platform that can provide therapeutic effects over an extended period, thereby improving patient compliance. mdpi.com
Table 2: Research Findings in Intrauterine Device Delivery of this compound
| Research Focus | Key Findings |
|---|---|
| Multi-Component IUDs | A system delivering both this compound and norethindrone acetate has been developed to manage genitourinary syndrome of menopause. nih.govmdpi.comresearchgate.net |
| Optimized Formulation | An optimized formulation with 10% this compound load and a 10% ethyl cellulose-to-polycaprolactone ratio demonstrated controlled release. nih.govmdpi.com |
| Release Kinetics | The drug release from the IUD was found to follow the Peppas-Sahlin model, suggesting a complex release mechanism. nih.govmdpi.comresearchgate.net |
| Biocompatibility | The components of the multi-drug IUD have demonstrated good cytocompatibility. nih.govmdpi.comresearchgate.net |
Formulation Stability Research
Chemical Stability Studies in Solid Dosage Forms
The chemical stability of this compound in solid dosage forms is crucial for maintaining its quality and efficacy. Research in this area focuses on understanding how different factors affect the stability of the drug and developing analytical methods to monitor it.
One key finding is the destabilizing effect of certain excipients. For instance, studies have shown that polyvinylpyrrolidone (PVP) can have a negative impact on the chemical stability of this compound in tablet formulations. google.com When the weight ratio of PVP to estradiol is high, significant degradation of the estradiol can occur over time, especially under accelerated stability conditions of 40°C and 75% relative humidity. google.com However, when the amount of PVP is reduced or absent, the stability of this compound is significantly improved, allowing for a longer shelf-life. google.com
The development of stability-indicating analytical methods is another important aspect of this research. Thin-layer chromatography (TLC) combined with densitometry has been developed and validated for the assay of this compound in tablets. researchgate.net This method allows for the separation of this compound from its degradation products, such as estrone (B1671321), and has been shown to be precise, accurate, and robust for quality control purposes. researchgate.net
The physical form of the drug also plays a role in stability. While this compound is generally more stable than its anhydrous forms, its interaction with other components of the formulation is critical. nih.gov Melt extrusion has been explored as a method to enhance the dissolution rate of poorly water-soluble drugs like 17β-estradiol hemihydrate by creating solid dispersions with polymers such as polyethylene glycol (PEG) 6000, PVP, and vinylpyrrolidone-vinylacetate-copolymer. researchgate.net These solid dispersions have shown a significant increase in dissolution rate compared to the pure drug. researchgate.net
Table 3: Chemical Stability Findings for this compound in Solid Dosage Forms
| Research Aspect | Key Findings |
|---|---|
| Excipient Compatibility | Polyvinylpyrrolidone (PVP) can destabilize this compound in solid dosage forms, particularly at high ratios. google.com |
| Analytical Methods | TLC-densitometry has been validated as a suitable method for the quality control and stability testing of this compound in tablets. researchgate.net |
| Formulation Techniques | Melt extrusion to create solid dispersions can significantly improve the dissolution rate of this compound. researchgate.net |
Degradation Pathway Identification under Stress Conditions (Acid, Base, Oxidation, Light)
Identifying the degradation pathways of this compound under various stress conditions is essential for developing stable formulations. Forced degradation studies are conducted under conditions of hydrolysis (acidic and basic), oxidation, and photolysis to understand the drug's susceptibility to degradation.
Research has shown that this compound is particularly susceptible to degradation in alkaline (basic) and oxidative environments. researchgate.net Under basic hydrolysis conditions, significant degradation occurs, leading to the formation of impurities. researchgate.net Similarly, oxidative stress results in considerable degradation of the drug. researchgate.net
The development of analytical methods to separate and identify these degradation products is a key part of this research. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.net Studies have focused on developing HPLC methods that can successfully separate estradiol from its known degradation products, such as estrone and Δ⁹⁽¹¹⁾-estrone. researchgate.net
While specific degradation products under each stress condition are not always detailed in the available literature, the general susceptibility has been established. For instance, in one study, considerable degradation was observed in an alkaline medium and under oxidative stress, while the drug was more stable under other conditions. researchgate.net The mass balance in these studies is often calculated to ensure that all degradation products have been accounted for. researchgate.net
Table 4: Degradation Behavior of this compound under Stress Conditions
| Stress Condition | Degradation Behavior |
|---|---|
| Basic Hydrolysis | Considerable degradation occurs. researchgate.net |
| Oxidative Stress | Significant degradation is observed. researchgate.net |
| Acidic, Thermal, and Photolytic | Less susceptible to degradation compared to basic and oxidative conditions. researchgate.netmdpi.com |
Advanced Analytical Methodologies for Estradiol Hemihydrate Research
Spectroscopic and Diffraction Techniques for Solid-State Characterization
Spectroscopic and diffraction methods are indispensable for elucidating the structural and bonding characteristics of estradiol (B170435) hemihydrate at the atomic and molecular levels. These techniques offer detailed insights into its crystalline nature, molecular structure, and the specific interactions involving the water molecule within the crystal lattice.
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state analysis of pharmaceutical compounds. It is particularly effective for distinguishing between different crystalline forms (polymorphs) and hydrated or solvated states (pseudopolymorphs) by providing a unique diffraction pattern based on the crystal lattice structure. researchgate.netrigaku.com
For estradiol hemihydrate, PXRD is used to confirm its identity and assess its degree of crystallinity. nih.gov The diffraction pattern is distinct from that of the anhydrous form, allowing for unambiguous identification. researchgate.net The conversion of this compound to its anhydrous form upon heating can be monitored by observing the changes in their respective PXRD patterns. researchgate.net Studies have identified characteristic diffraction peaks for this compound at specific 2θ values, which serve as a fingerprint for this crystalline form.
Table 1: Characteristic PXRD Peaks for this compound
| 2θ Angle (°) |
|---|
| 13.14 |
| 15.74 |
| 18.26 |
| 22.62 |
| 26.58 |
Source: researchgate.netresearchgate.net
The presence of these sharp, well-defined peaks in the diffractogram is indicative of a material with high crystallinity. nih.gov The International Centre for Diffraction Data (ICDD) maintains a reference pattern for 17-β-estradiol hemihydrate under the number 00-010-0549. googleapis.com
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular structure and intermolecular interactions, particularly hydrogen bonding, within this compound.
FT-IR Spectroscopy is highly sensitive to the vibrational modes of functional groups. The comparison of FT-IR spectra between this compound and its anhydrous form reveals significant differences, especially in the regions associated with O-H stretching vibrations, which are directly influenced by the presence of water and hydrogen bonding. researchgate.netresearchgate.net These spectral differences confirm the presence of water of hydration and provide insights into its interaction with the estradiol molecule.
Raman Spectroscopy is a complementary technique that is also used to probe the vibrational modes of molecules. It is effective in distinguishing between different estrogen compounds based on their unique spectral fingerprints. nih.gov For estradiol, Raman spectra show characteristic peaks related to the vibrations of its core chemical structure. nih.gov The study of O-H···O bonds with Raman spectroscopy can provide information on the strength and dynamics of hydrogen bonding within the crystal lattice. mdpi.com In this compound, the water molecule acts as a bridge, forming hydrogen bonds that stabilize the crystal structure, and these interactions can be analyzed through shifts in the vibrational frequencies.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceuticals, including polymorphs, solvates, and hydrates. europeanpharmaceuticalreview.combruker.com It provides detailed information about the local chemical environment of atomic nuclei (e.g., ¹³C) within the crystal lattice.
The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectrum is particularly sensitive to subtle changes in molecular conformation and crystal packing. nih.gov Consequently, different crystalline forms of estradiol, such as the hemihydrate and anhydrous forms, will exhibit distinct ssNMR spectra. europeanpharmaceuticalreview.com
Research has shown that ssNMR is highly effective for the characterization of solvate molecules within estradiol crystal forms. nih.gov The incorporation of water molecules into the estradiol crystal lattice to form the hemihydrate alters the local chemical environment of the carbon atoms. nih.gov This change is directly observable as shifts in the peaks of the ¹³C CP/MAS NMR spectrum, allowing for the unambiguous identification and structural elucidation of the hydrated form. nih.gov
Thermal Analysis for Phase Transitions and Stability
Thermal analysis techniques are crucial for investigating the phase transitions, stability, and solvent content of solid materials like this compound. By monitoring the properties of the material as a function of temperature, these methods reveal key information about its thermal behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rroij.comnih.gov It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
The DSC thermogram of this compound exhibits a series of characteristic endothermic events upon heating. researchgate.netresearchgate.net The first event, a broad endotherm observed at approximately 110-114°C, corresponds to the partial release of hydrogen-bonded water from the crystal lattice. researchgate.netrsc.org A second, sharper endotherm occurs at around 174°C, representing the complete loss of the water of crystallization as the hemihydrate converts to the anhydrous form. researchgate.netresearchgate.netrsc.org Finally, a third endotherm is observed at approximately 179°C, which corresponds to the melting of the newly formed anhydrous estradiol. researchgate.netrsc.org
Table 2: Key Thermal Events for this compound by DSC
| Thermal Event | Approximate Onset Temperature (°C) |
|---|---|
| Partial release of water | 110 - 114 |
| Complete loss of water (conversion to anhydrous) | 174 |
| Melting of anhydrous form | 179 |
Source: researchgate.netresearchgate.netrsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. improvedpharma.comparticle.dk It is an essential technique for quantifying the amount of volatile material, such as water or residual solvents, in a sample and for assessing its thermal stability. improvedpharma.commt.com
For this compound, TGA is used to determine the water content precisely. The theoretical water content for a stoichiometric hemihydrate (two estradiol molecules per one water molecule) is 3.2%. TGA analysis of this compound shows a weight loss that corresponds to this value, occurring in a temperature range leading up to the conversion to the anhydrous form. researchgate.netijpsonline.com Some studies have reported a total weight loss of around 3.2% to 3.5%. researchgate.netrsc.org This weight loss is directly correlated with the first two endothermic events observed in DSC, confirming that these events are due to dehydration. researchgate.netresearchgate.net
Chromatographic and Separation Techniques
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound, ensuring its purity and quality.
High-Performance Liquid Chromatography with Hydrophilic Interaction Liquid Chromatography (HPLC-HILIC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. While reversed-phase HPLC (RP-HPLC) is commonly used for many steroids, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation of polar and hydrophilic compounds. sigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. sigmaaldrich.com This creates a water-enriched layer on the surface of the stationary phase, allowing polar analytes to partition into it, leading to their retention and separation. phenomenex.com
The high organic content of the mobile phase in HILIC can lead to enhanced ionization efficiency when coupled with mass spectrometry (MS), resulting in improved sensitivity. nih.govresearchgate.net While specific studies focusing solely on the analysis of this compound using HPLC-HILIC are not extensively documented, the technique has been successfully applied to the separation and analysis of related polar estrogen metabolites, such as estrogen conjugates in human urine. nih.govresearchgate.net In one such study, a HILIC-MS/MS method provided limits of quantification for seven estrogen conjugates ranging from 2 to 1000 pg/mL from a 1 mL urine sample, demonstrating the high sensitivity of the technique. nih.gov This successful application suggests that HPLC-HILIC is a promising and potent methodology for the analysis of this compound and its polar impurities or related substances.
Thin-Layer Chromatography-Densitometry (TLC-Densitometry) for Purity and Impurity Analysis
Thin-Layer Chromatography (TLC) combined with densitometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in pharmaceutical dosage forms. This technique allows for the effective separation of this compound from its potential impurities and related substances, such as estrone (B1671321).
The methodology involves spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample. After development, the plate is dried, and the spots are quantified using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength.
Several validated TLC-densitometric methods have been reported for the assay of this compound. These methods demonstrate good precision, accuracy, and robustness, making them suitable for routine quality control. The table below summarizes the conditions and validation parameters from a representative study.
| Parameter | Value |
| Stationary Phase | TLC plates with Silica gel 60F254 |
| Mobile Phase | Chloroform : Acetone (90:10, v/v) |
| Detection Wavelength | 254 nm |
| Linearity Range | 5.10⁻⁴ g/ml to 5.10⁻³ g/ml |
| Rf Value | 0.64 |
Microscopic and Imaging Techniques
Microscopic techniques are indispensable for characterizing the solid-state properties of this compound, providing direct visual information about its crystal and particle characteristics.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of particles. nanoscience.com In pharmaceutical sciences, SEM is widely used to investigate the particle size, shape, and surface texture of active pharmaceutical ingredients (APIs) and excipients, as these properties can significantly influence manufacturability and product performance. nanoscience.com
For this compound, SEM analysis has been used to characterize its morphology. One study involving the preparation of micro-particles of 17β-estradiol, which were confirmed to be in the hemihydrate form by other analytical techniques, revealed a "thin slice morphology." researchgate.net This morphological characteristic can have implications for the powder's flow properties, compaction behavior, and dissolution rate. While detailed quantitative particle size distribution data for this compound from SEM studies is not extensively published, the technique remains a critical tool for the qualitative assessment of particle shape and surface features, which cannot be obtained by non-imaging particle sizing methods. researchgate.net
Optical Microscopy for Crystal Morphology and Inclusions
Optical microscopy, particularly when used with polarized light, is a fundamental technique for the investigation of the crystal properties of pharmaceutical solids. It allows for the characterization of crystal habit (the external shape of a crystal), birefringence, and the presence of any inclusions within the crystal lattice.
In the study of this compound, polarization microscopy has been successfully used to characterize growing crystal germs in a transdermal drug delivery system. nih.govresearchgate.net This research enabled the observation of two distinct morphologies of this compound crystals within the polymeric matrix of the patch. nih.govresearchgate.net The ability to distinguish between different crystal forms and morphologies is crucial, as these can affect the stability and release characteristics of the drug product. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in the study of pharmaceutical compounds like this compound. These in silico methods provide deep insights into the molecular properties and biological interactions of estradiol, complementing experimental data and guiding further research. By simulating molecular behavior at an atomic level, researchers can predict crystal structures, analyze ligand-receptor binding, observe dynamic conformational changes, and forecast toxicological profiles.
Density Functional Theory (DFT) for Electronic Structure and Crystal Property Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT is particularly useful for calculating the structural and electronic properties of molecules like estradiol, which helps in understanding their chemical behavior and stability. researchgate.net
In the context of this compound, computational studies have successfully predicted its stable crystal structure. rsc.orgrsc.org The crystal structure of 17-β-estradiol hemihydrate (BES·0.5H₂O) was determined, revealing that water molecules are located on the 2-fold axis and participate in hydrogen bonding with the hydroxyl groups on the A- and D-rings of the estradiol molecules. rsc.org Such computational predictions are vital as the dehydration process for this very stable hemihydrate structure can be complex and influenced by factors like particle size. rsc.orgrsc.org
DFT calculations can elucidate the electronic properties by analyzing frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). researchgate.net The energy of these orbitals is crucial for interpreting the estrogenic activity of hormones. researchgate.net For instance, studies have shown that the phenolic ring in estradiol is a site susceptible to electrophilic attack, a finding supported by DFT calculations that map the active sites of the molecule. researchgate.net
Table 1: Crystallographic Data for this compound nih.gov
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 6.54127 Å |
| b | 12.05549 Å |
| c | 19.2527 Å |
| α | 90 ° |
| β | 90 ° |
| γ | 90 ° |
This data provides the fundamental unit cell dimensions for the this compound crystal, essential for understanding its solid-state properties and for validating computational models.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., estradiol) when bound to a second (the receptor, e.g., the estrogen receptor) to form a stable complex. nih.gov This method is instrumental in understanding the basis of estradiol's biological activity, which is initiated by its binding to estrogen receptors (ER), primarily ERα and ERβ. mdpi.com
Docking studies reveal the specific interactions that stabilize the estradiol-ER complex. Key amino acid residues within the ligand-binding domain (LBD) of the receptor form crucial contacts with the estradiol molecule. For ERα, these interactions typically include:
Hydrogen Bonds: The hydroxyl groups of estradiol form hydrogen bonds with specific residues in the binding pocket, such as Glu353 and Arg394. researchgate.net The residue His524 is also pivotal in maintaining the active agonist conformation through a conserved hydrogen bond. nih.gov
Hydrophobic Interactions: The steroidal backbone of estradiol fits into a largely hydrophobic cavity within the LBD, interacting with residues from multiple helices. mdpi.com
The process involves preparing the 3D structures of both the ligand (estradiol) and the receptor. A defined grid box is centered on the active site of the receptor, and docking algorithms then sample numerous possible conformations and orientations of the ligand, scoring them based on binding energy. mdpi.com Validating the docking protocol is often done by "re-docking" a co-crystallized ligand and confirming that the computational method can reproduce the experimentally observed binding pose. mdpi.com
Table 2: Key Amino Acid Residues in ERα Interacting with Estradiol researchgate.netnih.gov
| Residue | Interaction Type | Role |
| Glu353 | Hydrogen Bond | Anchors one end of the ligand |
| Arg394 | Hydrogen Bond | Stabilizes ligand orientation |
| His524 | Hydrogen Bond | Crucial for maintaining active conformation |
| Leu387 | Pi-H Interaction | Interacts with the aromatic ring of estradiol |
These interactions are fundamental for the high-affinity binding required to activate the receptor and initiate downstream gene transcription. nih.gov
Molecular Dynamics Simulations for Conformational Changes and Protein-Ligand Dynamics
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For the estradiol-receptor complex, MD simulations provide insights into the dynamic changes that occur upon ligand binding, which are critical for receptor activation. nih.gov
Upon binding estradiol, the estrogen receptor undergoes significant conformational changes. nih.gov MD simulations have shown that estradiol binding stabilizes the ERα LBD in its biologically active agonist conformation. nih.gov A key event in this process is the positioning of helix H12, a C-terminal helix that acts as a "lid" for the binding pocket. nsf.gov In the agonist-bound state, H12 folds over the ligand, creating a surface for co-activator proteins to bind, which is essential for transcriptional activity. nih.govnsf.gov
Extensive MD simulations (spanning hundreds of nanoseconds to microseconds) have elucidated several dynamic properties:
The agonist (estradiol)-bound complex is tightly restrained and stable, while antagonist-bound complexes exhibit significantly more fluctuation. nsf.gov
The pivotal role of His524 is confirmed, as it acts as a communication point, establishing a hydrogen bond network that correctly positions H12 for co-activator interaction. nih.gov
Simulations can map the sequence of events from an inactive (apo) state to the active conformation, identifying stable intermediate states. nih.gov
The influence of estradiol binding extends to other proteins as well; for example, MD simulations have been used to study the conformational changes induced by estradiol on the human microsomal triglyceride transfer protein (hMTP). nih.gov
Table 3: Findings from MD Simulations of the Estradiol-ERα Complex
| Finding | Significance |
| Stabilization of Helix H12 | Creates the binding surface for co-activator proteins, leading to gene transcription. nsf.gov |
| Reduced Fluctuation | The agonist-bound complex is more rigid and stable compared to antagonist-bound or apo forms. nsf.gov |
| Key Role of His524 | Forms a crucial hydrogen bond that maintains the active conformation. nih.gov |
| Dynamic Communication | Reveals how ligand binding at one site induces conformational changes in distant parts of the protein. nih.gov |
These simulations offer a time-resolved view of the molecular mechanics underlying estradiol's function, explaining how ligand binding translates into a biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability in toxicity/activity prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For compounds like estradiol and other endocrine-active chemicals, QSAR models are valuable tools for predicting potential hazards, such as reproductive toxicity, without the need for extensive animal testing. nih.govnih.gov
QSAR models are built by:
Compiling a Dataset: A large set of chemicals with known experimental data for a specific endpoint (e.g., lowest observed adverse effect level, LOAEL for reproductive toxicity) is collected. nih.goveuropa.eu
Calculating Descriptors: For each chemical, a wide range of numerical descriptors representing its structural, physicochemical, and electronic properties are calculated.
Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity/toxicity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness and reliability. nih.gov
A crucial aspect of QSAR modeling is defining the Applicability Domain (AD) . The AD specifies the chemical space for which the model's predictions are considered reliable. nih.gov This prevents extrapolation to new chemicals that are too dissimilar from the compounds used to train the model.
While not developed exclusively for this compound, QSAR models for predicting reproductive and developmental toxicity are directly applicable. europa.eu These models can screen large numbers of chemicals for potential endocrine-disrupting activity, prioritizing them for further experimental assessment. nih.gov
Table 4: Application of QSAR in Toxicity Prediction for Estrogenic Compounds
| QSAR Model Type | Predicted Endpoint | Relevance to Estradiol |
| Decision Tree Forest/Boost | Reproductive Toxicity (LOAEL) | Predicts adverse reproductive outcomes, a key concern for hormonal agents. nih.gov |
| Classification Models | Estrogen Receptor Binding | Identifies chemicals that may mimic or block the action of natural estrogens. nih.gov |
| Consensus Modeling | Acute Toxicity (LD₅₀) | Provides a more robust prediction by averaging results from multiple models. unc.edu |
| Teratogenic Risk Models | Developmental Toxicity | Screens for potential risk of harm to the unborn child. nih.gov |
These predictive models are increasingly accepted for regulatory purposes, aiding in the safety assessment of new and existing chemicals. nih.gov
Preclinical Research Applications and Model System Investigations
In Vitro and In Vivo Model Development and Validation
Preclinical models are fundamental to investigating the biological actions of estradiol (B170435). Estradiol hemihydrate is widely used to develop and validate these systems, which range from cell-based assays to complex animal models.
Utilization in Cell Line Studies (e.g., MCF-7, hEnSCs, Hepatocytes)
This compound is extensively used in cell line studies to explore the cellular and molecular mechanisms of estrogen action.
MCF-7 Cells: The human breast cancer cell line MCF-7 is a cornerstone of estrogen research. These cells express estrogen receptors (ERs), making them an ideal model to study estrogen-dependent cancer. medicaljournalssweden.senih.gov The addition of this compound to MCF-7 cultures stimulates cell proliferation, an effect mediated through ERs, primarily ERα. researchgate.net This proliferative response is a key aspect of many studies investigating the pathways of breast cancer development. researchgate.net Research has shown that estradiol can induce the synthesis and secretion of various proteins in MCF-7 cells that are believed to have growth-regulatory functions. medicaljournalssweden.se The responsiveness of different MCF-7 laboratory strains to estradiol can vary, which appears to be linked to the secretion of autocrine factors that activate the IGF type I receptor. nih.gov
Human Endometrial Stem Cells (hEnSCs): this compound has been shown to influence the differentiation of human endometrial stem cells. medchemexpress.commedchemexpress.commedchemexpress.com Studies have demonstrated that it can up-regulate the expression of neural markers in hEnSCs and promote their differentiation into neuron-like cells. medchemexpress.commedchemexpress.commedchemexpress.com For example, treatment with this compound has been observed to increase the expression of neuron-like cell markers such as Tuj-1, nestin, and NF-H, and induce greater neurite branching. medchemexpress.comchemsrc.com This application is significant for research in neural tissue engineering and neurodegenerative diseases. medchemexpress.commedchemexpress.com
Hepatocytes: The liver is a key target for estrogen signaling. frontiersin.org In primary hepatocytes, estradiol treatment has been shown to enhance the expression of genes related to Very Low-Density Lipoprotein (VLDL), such as Apob, Mttp, and Pla2g12b. medchemexpress.com Studies using mouse models have revealed that estradiol can induce hepatocyte proliferation, particularly in late pregnancy, an effect mediated through ERα. nih.govnih.gov This highlights the role of estradiol in liver regeneration and metabolism. nih.gov
Table 1: Summary of this compound Applications in Cell Line Studies
| Cell Line | Research Focus | Key Findings | Citations |
|---|---|---|---|
| MCF-7 | Estrogen-dependent breast cancer | Stimulates cell proliferation; induces secretion of growth-regulatory proteins. | medicaljournalssweden.seresearchgate.netnih.gov |
| hEnSCs | Neural differentiation | Promotes differentiation into neuron-like cells; upregulates neural markers. | medchemexpress.commedchemexpress.commedchemexpress.comchemsrc.com |
| Hepatocytes | Liver metabolism and regeneration | Enhances VLDL-related gene expression; induces hepatocyte proliferation via ERα. | medchemexpress.comfrontiersin.orgnih.govnih.gov |
Application in Animal Models (e.g., Rodents) for Mechanistic Studies
Rodent models are invaluable for studying the systemic effects of estrogens in a living organism. This compound is frequently administered to these models to investigate its physiological and pathological roles.
The use of estradiol, often in the form of estradiol valerate (B167501) or pellets, is crucial for establishing breast cancer xenografts in nude mice using cell lines like MCF-7. ibbj.orgibbj.org These models are essential for studying tumor growth and for testing potential cancer therapies. ibbj.org Studies have shown that tumor growth in these models is dependent on estradiol, highlighting its role as a potent tumor proliferator. ibbj.org In rat models, estradiol treatment has been shown to induce mammary cancer, and this process is largely dependent on the estrogen receptor. nih.gov
Mechanistic Studies in Estrogen-Responsive Biological Systems
This compound is a key compound for dissecting the intricate mechanisms through which estrogens influence various biological systems, from cancer pathways to bone health and neuroprotection.
Research on Estrogen-Dependent Cancer Pathways (Breast, Endometrial) in Preclinical Models
This compound is used to investigate the mechanisms of estrogen's action in cancers such as breast and endometrial cancer. smolecule.com In preclinical models, it helps researchers understand how it interacts with estrogen receptors in cancer cells to influence proliferation, differentiation, and survival. smolecule.com This knowledge is vital for the development of new targeted therapies. smolecule.com For instance, in ACI rats, estradiol treatment induces mammary tumors, and this effect can be significantly reduced by concurrent treatment with tamoxifen, indicating an ER-dependent mechanism. nih.gov
Investigation of Bone Metabolism and Osteoporosis Models
Estrogen deficiency is a major contributor to postmenopausal osteoporosis. clinicaltrials.gov this compound is employed in preclinical studies to explore its effects on bone metabolism and to model osteoporosis. smolecule.com Research in this area investigates how estradiol impacts bone mineral density (BMD), markers of bone formation, and fracture risk. smolecule.com Studies in ovariectomized rats, a common model for postmenopausal osteoporosis, have shown that estradiol treatment can prevent bone loss. frontiersin.org Estrogen plays a critical role in bone homeostasis by acting on both osteoblasts, where it decreases apoptosis, and osteoclasts, where it induces apoptosis. oup.com
Table 2: Research Findings on Estradiol and Bone Metabolism
| Model System | Key Findings | Citations |
|---|---|---|
| Postmenopausal Women | Estradiol levels correlate with balanced bone formation and resorption. | aaem.pl |
| Ovariectomized Rats | Estradiol treatment prevents bone loss. | frontiersin.org |
| General Bone Homeostasis | Estradiol decreases osteoblast apoptosis and increases osteoclast apoptosis. | oup.com |
Neuroprotection and Cognitive Function Studies in Neurodegenerative Disease Models
Emerging research indicates a potential role for estradiol in the context of neurodegenerative diseases like Alzheimer's. smolecule.com this compound is used in animal models to study its neuroprotective effects and its ability to improve cognitive function. smolecule.com
Extensive research using various learning and memory tasks in animals has demonstrated that estradiol can enhance cognitive function. nih.gov These effects are thought to be mediated through estrogen receptors located in key brain regions for memory, such as the prefrontal cortex and hippocampus. nih.gov In rodent models of stroke and other brain injuries, estradiol has been shown to have neuroprotective effects. csic.esnih.gov For example, it can reduce the size of infarcts and protect against neuronal damage. csic.esnih.gov Studies in rat models of perinatal asphyxia have shown that estradiol treatment can reverse some of the resulting chronic neurodegenerative conditions by activating pro-survival signaling pathways like the PI3K/Akt pathway. frontiersin.org Furthermore, in models of Parkinson's disease, estradiol has been shown to be protective against neurotoxin-induced damage to dopamine (B1211576) neurons. nih.gov
Research into Female Reproductive System Physiology in Model Organisms
This compound is fundamental in preclinical studies using model organisms to understand female reproductive physiology. Ovariectomized rodents are a primary model, as the removal of the ovaries eliminates endogenous estrogen, allowing researchers to study the specific effects of exogenously administered estradiol. nih.govbioscientifica.com In these models, estradiol treatment prompts significant uterine growth through both cellular enlargement (hypertrophy) and increased cell number (hyperplasia), mirroring the proliferative phase of the human menstrual cycle. nih.govresearchgate.nettandfonline.com Studies have quantified these changes, noting that estradiol administration leads to a substantial increase in uterine weight. bioscientifica.comresearchgate.net For instance, one study in ovariectomized mice demonstrated a more than seven-fold increase in uterine weight following estradiol treatment. bioscientifica.com
These investigations also delve into the molecular mechanisms driven by estradiol. Gene expression analyses in these models have identified numerous estradiol-responsive genes that control cell proliferation and differentiation in the uterus. nih.gov Estradiol upregulates key genes, including those for the progesterone (B1679170) receptor, which is critical for the subsequent phase of the reproductive cycle. walterbushnell.com
Estradiol's role in regulating the hypothalamic-pituitary-gonadal (HPG) axis is another critical area of research. frontiersin.orgfrontiersin.orgresearchgate.net The HPG axis governs the reproductive cycle through a series of hormonal signals. frontiersin.orgoup.com Estradiol exerts both negative and positive feedback on the hypothalamus and pituitary gland to control the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). frontiersin.orgfrontiersin.org Preclinical models are essential for dissecting this complex feedback system. frontiersin.orgprinceton.edu Studies using mice have shown that estrogen receptor alpha (ERα) is crucial for mediating the negative feedback effects of estradiol on the HPG axis. oup.com
Impact on Cardiovascular and Metabolic Health in Preclinical Settings
The influence of estradiol extends beyond reproduction to cardiovascular and metabolic systems, with preclinical research highlighting its protective effects. nih.govbiorxiv.org Animal models, particularly those involving ovariectomy to simulate menopause, are instrumental in this research. scienmag.comnih.gov
In cardiovascular research, estradiol has been shown to confer protective benefits. nih.govfrontiersin.org Studies indicate that younger women are generally protected from cardiovascular disease, a protection that is lost after menopause, suggesting a key role for estrogen. nih.govfrontiersin.org In animal models, estradiol promotes vasodilation, which is the widening of blood vessels, partly by increasing the production of nitric oxide. ahajournals.org It also exhibits anti-atherosclerotic properties by reducing factors that lead to plaque formation in arteries. ahajournals.orgoup.com Research in ovariectomized ApoE−/− mice, a model for atherosclerosis, found that estrogen therapy reverses the accelerated development of atherosclerotic lesions. oup.com
Metabolically, estradiol is vital for maintaining glucose homeostasis and regulating lipid profiles. scienmag.comnih.govjci.org Its decline during menopause is linked to an increased risk of metabolic diseases, including central fat accumulation and insulin (B600854) resistance. scienmag.comnih.gov Preclinical studies in ovariectomized mice show that estradiol replacement can prevent weight gain, improve glucose tolerance, and reverse insulin resistance. nih.govmdpi.com These effects are largely mediated through the estrogen receptor alpha (ERα). nih.gov Estradiol influences the liver, adipose tissue, and skeletal muscle to enhance insulin sensitivity and glucose uptake. scienmag.comjci.org It also favorably alters lipid profiles by lowering total and LDL cholesterol while increasing HDL cholesterol. oup.com
| System | Observed Effect in Preclinical Models | Underlying Mechanism | Primary Model System |
|---|---|---|---|
| Cardiovascular | Promotes vasodilation | Increases nitric oxide (NO) production | Rodent aortic rings ahajournals.org |
| Cardiovascular | Reduces atherosclerotic plaque formation | Mediated by estrogen receptors | Ovariectomized ApoE−/− mice oup.com |
| Metabolic | Improves glucose tolerance and insulin sensitivity | Mediated via ERα, enhances glucose uptake | Ovariectomized mice on a high-fat diet nih.gov |
| Metabolic | Regulates lipid profile (↓ Total Cholesterol, ↓ LDL, ↑ HDL) | Regulation of hepatic genes for cholesterol metabolism | Ovariectomized ApoE−/− mice oup.com |
| Metabolic | Prevents visceral fat accumulation | Actions in adipose tissue via ERα | Ovariectomized mice bioscientifica.comscienmag.com |
Comparative Studies and Structure-Activity Relationships (SAR) in Preclinical Context
Estradiol is available in several formulations, including this compound and estradiol valerate, which differ in their chemical structure and pharmacokinetic profiles. wikipedia.orgnih.gov this compound is a crystalline form of 17β-estradiol, while estradiol valerate is an ester prodrug that requires enzymatic cleavage by esterases to release the active estradiol molecule. wikipedia.org This conversion step means that the bioavailability and onset of action can differ between the two formulations. wikipedia.org
While both compounds ultimately act on the same estrogen receptors, their differing pharmacokinetic profiles can lead to different biological effects. wikipedia.org A retrospective clinical study comparing oral this compound and estradiol valerate for endometrial preparation in IVF cycles found that the hemihydrate form resulted in a significantly greater endometrial thickness (9.57 mm vs. 9.25 mm). nih.govresearchgate.net However, other clinical outcomes like implantation and pregnancy rates were not significantly different, suggesting therapeutic equivalence in that setting. nih.govresearchgate.netconfex.com Mechanistic preclinical studies are necessary to dissect how the different rates of active estradiol release impact cellular signaling cascades and gene expression dynamics in target tissues. The more direct availability of estradiol from the hemihydrate form could theoretically lead to a more rapid and potent activation of estrogen-responsive pathways compared to the slower release from the valerate ester. wikipedia.org
The hydration state of a pharmaceutical compound, such as in this compound, can influence its physicochemical properties, including solubility and dissolution rate. wikipedia.org These characteristics are critical as they can affect the rate and extent of drug absorption and, consequently, its bioavailability. wikipedia.org Micronization, a process that reduces particle size to increase surface area, is used for estradiol to improve its otherwise poor water solubility and absorption. wikipedia.org
Role in Assisted Reproductive Technology (ART) Research
Estradiol is essential for preparing the endometrium (uterine lining) for embryo implantation, a crucial step in ART. walterbushnell.comrmanetwork.comnih.gov In vitro models, using either primary human endometrial cells or immortalized cell lines, are vital for investigating the molecular mechanisms of this process. nih.govspandidos-publications.com this compound is often the source of estrogen used in these experimental setups. nih.govresearchgate.net
Research using these models demonstrates that estradiol stimulates the proliferation of endometrial epithelial and stromal cells, which is necessary for thickening the uterine lining to make it receptive to an embryo. nih.govwalterbushnell.comspandidos-publications.comspringermedizin.de Studies have shown that estradiol promotes endometrial cell mitosis, and this effect is mediated primarily through estrogen receptor alpha (ERα). nih.govspringermedizin.de
Mechanistic investigations in vitro have identified key signaling pathways and gene expression changes induced by estradiol. For example, estradiol treatment of endometrial cancer cell lines in vitro has been shown to upregulate the expression of angiogenic factors like VEGF and bFGF, which are involved in blood vessel formation. spandidos-publications.com Furthermore, estradiol upregulates the expression of progesterone receptors, priming the endometrium for the actions of progesterone, which is critical for the secretory phase of the cycle and successful implantation. walterbushnell.comrmanetwork.com Studies using ER inhibitors in these cell culture systems have confirmed that these proliferative and gene-regulatory effects are mediated through estrogen receptors. nih.govoup.com
| Factor/Gene | Function | Effect of Estradiol | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) | Mediates progesterone action for secretory transformation | Upregulation | walterbushnell.com |
| VEGF (Vascular Endothelial Growth Factor) | Promotes angiogenesis | Upregulation | spandidos-publications.com |
| bFGF (basic Fibroblast Growth Factor) | Promotes cell proliferation and angiogenesis | Upregulation | spandidos-publications.com |
| ZNF626, SLK | Associated with cell proliferation | Upregulation | mdpi.com |
| RFWD3 | Associated with apoptosis regulation | Downregulation | mdpi.com |
| NF-κB (Nuclear Factor kappa B) | Transcription factor involved in anti-apoptosis | Inhibited at high concentrations | oup.com |
Conclusions and Future Research Trajectories
Synthesis of Key Findings and Contributions to Estradiol (B170435) Hemihydrate Science
Estradiol hemihydrate, a crystalline form of the primary female sex hormone 17-β-estradiol, has been a subject of significant scientific investigation due to its stability and pharmaceutical relevance. google.com Research has firmly established that this compound is often the most stable crystalline form, precipitating not only from aqueous solutions but also from various anhydrous organic solvents. rsc.orgresearchgate.net This inherent stability has made it a common form for pharmaceutical applications. rsc.org
Key contributions to the science of this compound have centered on its solid-state characterization. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state Nuclear Magnetic Resonance (ssNMR) have been instrumental in identifying and differentiating it from anhydrous and other solvated forms of estradiol. rsc.orgnih.govnih.gov The crystal structure of this compound has been determined, revealing that water molecules are located on a 2-fold axis and form hydrogen bonds with the hydroxyl groups of the estradiol molecules, which stabilizes the crystal lattice. rsc.orgiucr.orgsmolecule.com
Studies have also elucidated the complex dehydration process of this compound, noting that it is influenced by factors such as particle size and heating conditions. rsc.orgrsc.org Thermal analysis has shown that the loss of water from the hemihydrate structure can occur in stages upon heating. rsc.orgijpsonline.com The unique spectral and thermal properties of this compound have been well-documented, providing a basis for its identification and quality control in pharmaceutical formulations. ijpsonline.comijpsonline.com
Key Findings on this compound Characterization
| Analytical Technique | Key Findings | References |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Distinct diffraction patterns with characteristic peaks differentiate it from other polymorphs and solvates. | rsc.orgijpsonline.com |
| Differential Scanning Calorimetry (DSC) | Shows characteristic endothermic peaks related to water loss and melting. | rsc.orgrsc.org |
| Thermogravimetric Analysis (TGA) | Confirms a weight loss corresponding to the half mole of water in the hemihydrate structure. | rsc.orgijpsonline.com |
| Solid-State NMR (ssNMR) | Provides detailed information on the local chemical environment and can unambiguously confirm its presence in formulations. | nih.govnih.gov |
| Single-Crystal X-ray Diffraction | Elucidated the precise arrangement of estradiol and water molecules in the crystal lattice. | rsc.orgiucr.org |
Identified Research Gaps and Emerging Areas in Solid-State Chemistry
Despite the extensive characterization of this compound, several research gaps remain in its solid-state chemistry. A primary area for future investigation is a more comprehensive understanding of the kinetics and thermodynamics of its formation and conversion to other polymorphic or anhydrous forms. While the stability of the hemihydrate is well-known, the precise conditions that favor the formation of other, potentially metastable, forms are not fully mapped out. ijpsonline.comijpsonline.com A deeper understanding of these transformations is critical for controlling the solid-state form during manufacturing and storage.
The phenomenon of polymorphism in estradiol is an area that warrants further exploration. ijpsonline.comjetir.org While several solvates and anhydrous forms have been identified, a systematic and exhaustive polymorph screen under a wider range of conditions could reveal new crystalline forms with potentially different physicochemical properties. rsc.org The influence of impurities or excipients on the crystallization and stability of this compound is another under-investigated area.
An emerging area of interest is the use of computational methods, such as crystal structure prediction (CSP), to explore the potential polymorphic landscape of estradiol. rsc.orgrsc.org These in-silico approaches can guide experimental work and help in the discovery of new solid forms. Furthermore, advanced characterization techniques, such as terahertz spectroscopy and two-dimensional solid-state NMR, could provide more nuanced insights into the crystal lattice dynamics and intermolecular interactions within this compound and its related forms.
Prospects in Advanced Drug Delivery System Design
The solid-state properties of this compound have significant implications for the design of advanced drug delivery systems. Its tendency to crystallize, particularly in transdermal patches, presents both challenges and opportunities. nih.govnih.gov While uncontrolled crystallization can affect drug delivery, understanding and controlling this phenomenon can lead to novel sustained-release formulations. nih.gov
Future research is likely to focus on the development of innovative drug delivery platforms that leverage the properties of this compound. For instance, the formulation of nanocrystals of this compound could enhance dissolution rates and improve bioavailability in oral and transdermal systems. The investigation of co-crystals and amorphous solid dispersions of estradiol with various co-formers and polymers is a promising avenue to modulate its solubility and physical stability.
The development of long-acting delivery systems, such as biodegradable polymer-based implants and injectable microspheres, containing this compound is another key area of future research. researchgate.netnih.gov Recent studies have explored the use of materials like silk fibroin xerogels for the sustained release of estradiol over extended periods. researchgate.net These systems could offer improved patient compliance and therapeutic efficacy. Furthermore, the design of targeted delivery systems that can deliver estradiol to specific tissues or cells could open up new therapeutic possibilities.
Emerging Drug Delivery Strategies for Estradiol
| Delivery System | Potential Advantages | Research Focus | References |
|---|---|---|---|
| Nanocrystals | Improved dissolution and bioavailability. | Formulation, stabilization, and in vivo performance. | |
| Co-crystals | Modified solubility, stability, and mechanical properties. | Screening for suitable co-formers and characterization. | |
| Amorphous Solid Dispersions | Enhanced solubility and dissolution of a poorly soluble drug. | Polymer selection, stability, and manufacturing processes. | |
| Long-Acting Implants/Injectables | Sustained drug release for weeks or months. | Biocompatible and biodegradable polymers, release kinetics. | researchgate.netnih.gov |
| Transdermal Patches | Controlled release, avoidance of first-pass metabolism. | Controlling crystallization, enhancing skin permeation. | nih.govnih.gov |
Future Directions in Molecular and Cellular Mechanistic Elucidation
While the primary mechanism of estradiol action through estrogen receptors (ERα and ERβ) is well-established, there are still nuances to be explored at the molecular and cellular level. nih.govcsic.esbohrium.com Future research should aim to further dissect the signaling pathways activated by estradiol, including both genomic (nuclear receptor-mediated) and non-genomic (membrane-initiated) actions. csic.esbohrium.com Understanding how this compound, upon dissolution and absorption, engages with these pathways is crucial.
A significant future direction is the investigation of the differential effects of estradiol in various tissues and cell types. nih.govcsic.es This includes exploring the concept of tissue-selective estrogen complexes, where estradiol's effects are modulated by other compounds to achieve desired therapeutic outcomes in specific tissues while minimizing effects elsewhere. clinicaloptions.com
Furthermore, the interplay between estradiol and other signaling systems, such as the endocannabinoid and various neurotransmitter systems (serotonin, dopamine (B1211576), glutamate), is a complex and important area for future mechanistic studies. researchgate.netfrontiersin.org Elucidating these interactions could provide insights into the wide-ranging physiological effects of estradiol and open up new avenues for therapeutic intervention. The role of estradiol in modulating cellular processes like autophagy, apoptosis, and mitochondrial function also warrants deeper investigation. nih.govcsic.es
Methodological Advancements and Interdisciplinary Research Opportunities
Future progress in understanding this compound will be driven by methodological advancements and interdisciplinary collaborations. The development and application of more sensitive and selective analytical techniques are crucial for the characterization of estradiol and its various forms, especially in complex matrices like pharmaceutical formulations and biological samples. nih.govijper.orgingentaconnect.comresearchgate.net While techniques like TLC-densitometry and HPLC are established, the use of advanced solid-state NMR techniques can provide unparalleled detail about the solid form in the final dosage form. nih.govingentaconnect.comresearchgate.netresearchgate.net
Interdisciplinary research combining solid-state chemistry, pharmaceutical sciences, molecular biology, and computational modeling will be key to unlocking new insights. For example, combining crystal structure prediction with experimental screening can accelerate the discovery of new polymorphs. rsc.org Similarly, integrating knowledge of the solid-state properties of this compound with an understanding of its biological transport and receptor interaction can lead to the rational design of more effective drug delivery systems.
There is also an opportunity for research at the intersection of materials science and pharmacology to develop novel biomaterials for the controlled release of estradiol. researchgate.net Collaborations between chemists, physicists, and biologists will be essential to fully characterize these new materials and understand their interaction with biological systems.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for hormone handling, including PPE (gloves, lab coats) and fume hoods for powder processing. Monitor air samples via HPLC-MS to detect airborne contamination . For clinical studies, screen participants for contraindications (e.g., meningioma history) and obtain informed consent detailing potential risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
